molecular formula C9H12ClN B15076646 5-Chloro-N,N-dimethyl-O-toluidine CAS No. 136041-67-3

5-Chloro-N,N-dimethyl-O-toluidine

Cat. No.: B15076646
CAS No.: 136041-67-3
M. Wt: 169.65 g/mol
InChI Key: GBSMROGILKPOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N,N-dimethyl-O-toluidine is a useful research compound. Its molecular formula is C9H12ClN and its molecular weight is 169.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-N,N-dimethyl-O-toluidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-N,N-dimethyl-O-toluidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136041-67-3

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

5-chloro-N,N,2-trimethylaniline

InChI

InChI=1S/C9H12ClN/c1-7-4-5-8(10)6-9(7)11(2)3/h4-6H,1-3H3

InChI Key

GBSMROGILKPOTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(C)C

Origin of Product

United States

Foundational & Exploratory

5-Chloro-N,N-dimethyl-O-toluidine CAS 136041-67-3 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and handling of 5-Chloro-N,N-dimethyl-O-toluidine (CAS 136041-67-3). This document is structured for research scientists and process chemists requiring actionable data for experimental design.

CAS Registry Number: 136041-67-3 Systematic Name: 5-Chloro-N,N,2-trimethylaniline Chemical Family: Halogenated Tertiary Aromatic Amine[1]

Executive Summary

5-Chloro-N,N-dimethyl-O-toluidine is a specialized intermediate used primarily in the synthesis of heterocyclic agrochemicals and pharmaceutical dyes.[1] Structurally, it is the N,N-dimethylated derivative of 5-chloro-o-toluidine (CAS 95-79-4).[1] Its tertiary amine functionality alters its reactivity profile compared to the primary amine, making it a critical building block for coupling reactions where N-alkylation must be avoided, or as a lipophilic proton scavenger in organic synthesis.[1]

Critical Safety Note: As a derivative of a chlorinated toluidine, this compound must be handled as a potential carcinogen and acute toxin .[1] Strict containment (fume hood, permeation-resistant gloves) is mandatory.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data aggregates calculated properties derived from structure-activity relationships (SAR) and available vendor specifications, as specific experimental data for this CAS is limited in open literature.

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource/Method
Molecular Formula C₉H₁₂ClNStoichiometry
Molecular Weight 169.65 g/mol Calculated
Appearance Pale yellow to amber oilAnalog Inference (N,N-dimethyl-o-toluidine)
Boiling Point ~225–235 °C (at 760 mmHg)Predicted (SAR)
Density ~1.12 g/mLPredicted (SAR)
Solubility Insoluble in water; Soluble in DCM, EtOAc, MeOHLipophilicity Profile
pKa (Conjugate Acid) ~4.5–5.0Est.[1][2][3][4] (Inductive effect of Cl)
Refractive Index ~1.54–1.56Predicted

*Note: Boiling point and density are estimated based on the parent 5-chloro-o-toluidine (BP 237°C, d=1.[1]17) and the effect of N,N-dimethylation (typically lowers BP slightly and density).[1]

Synthetic Routes & Process Chemistry

The most robust and scalable method for synthesizing CAS 136041-67-3 is the Eschweiler-Clarke Methylation of the parent primary amine, 5-chloro-2-methylaniline.[1] This reductive amination pathway is preferred over direct alkylation (e.g., MeI) to avoid quaternary ammonium salt formation.[1]

Protocol: Eschweiler-Clarke Methylation

Objective: Conversion of 5-chloro-o-toluidine to 5-chloro-N,N-dimethyl-o-toluidine.[1]

Reagents:
  • Substrate: 5-Chloro-2-methylaniline (CAS 95-79-4) [1.0 eq][1]

  • Methyl Source: Paraformaldehyde (or 37% Formalin) [2.2–2.5 eq][1]

  • Reductant/Solvent: Formic Acid (98%) [3.0–4.0 eq][1]

  • Workup: NaOH (20% aq), Dichloromethane (DCM), Brine.[1]

Step-by-Step Methodology:
  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and an internal temperature probe.

  • Addition: Charge the flask with 5-chloro-2-methylaniline. Slowly add Formic Acid (exothermic reaction possible).[1]

  • Methylation: Add Paraformaldehyde/Formalin to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 100°C) .

    • Self-Validating Check: Vigorous evolution of CO₂ gas indicates the reaction is proceeding. Maintain reflux until gas evolution ceases (typically 12–18 hours).[1]

  • Quench: Cool the reaction mixture to room temperature. Pour onto ice/water.

  • Basification: Slowly add 20% NaOH solution with stirring until pH > 11. The product will separate as an oily organic layer.[1]

  • Extraction: Extract the aqueous phase with DCM (3x). Combine organic layers.

  • Purification: Wash organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify the crude oil via vacuum distillation (expected BP ~100-110°C at 10 mmHg) to yield the pure tertiary amine.

Synthesis Pathway Diagram

The following diagram illustrates the transformation logic and key intermediates.

SynthesisPathway Start 5-Chloro-2-methylaniline (CAS 95-79-4) Inter Imine/Iminium Intermediate Start->Inter + CH2O (Formaldehyde) Condensation End 5-Chloro-N,N-dimethyl-o-toluidine (CAS 136041-67-3) Inter->End + HCOOH (Formic Acid) Hydride Transfer Byprod CO2 (Gas) (Byproduct) Inter->Byprod Decarboxylation

Caption: Mechanistic flow of the Eschweiler-Clarke reductive amination converting the primary amine to the target tertiary amine.

Functional Applications

Drug Development & Medicinal Chemistry

In medicinal chemistry, the N,N-dimethyl-5-chloro-o-toluidine moiety serves as a lipophilic scaffold.[1]

  • Bioisostere Strategy: The dimethylamino group acts as a hydrogen bond acceptor but not a donor, altering the binding affinity compared to the primary amine.[1]

  • Metabolic Probe: Used to study N-demethylation pathways by cytochrome P450 enzymes. The steric hindrance of the ortho-methyl group combined with the electron-withdrawing chlorine at the meta position (relative to amine) creates a unique metabolic stability profile.[1]

Chemical Intermediate[1]
  • Coupling Component: Used in the synthesis of azo dyes where the tertiary amine directs electrophilic aromatic substitution to the para position (relative to the amine), creating 4-azo derivatives.[1]

  • Polymerization Promoter: Tertiary aromatic amines are often used as accelerators for the peroxide-initiated polymerization of acrylics (similar to N,N-dimethyl-p-toluidine).[1]

Analytical Characterization

To validate the identity of synthesized CAS 136041-67-3, use the following analytical markers.

MethodExpected Signal / Characteristic
¹H NMR (CDCl₃) δ 2.30 ppm: Singlet (3H) for Aryl-CH₃.δ 2.70 ppm: Singlet (6H) for N(CH₃)₂.δ 6.8–7.2 ppm: Multiplet (3H) for Aromatic protons (ABC system).[1]
GC-MS Molecular Ion (M⁺): m/z 169 (100%) and 171 (33%) [Chlorine isotope pattern].Base Peak: Loss of methyl or H depending on ionization energy.[1]
IR Spectroscopy Absence of N-H stretches (3300–3500 cm⁻¹).Presence of C-N stretch (~1250–1350 cm⁻¹) and Ar-Cl stretch (~1000–1100 cm⁻¹).[1]

Safety, Toxicology & Handling

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin.[1]

  • Carcinogenicity: Suspected human carcinogen (Category 2).[1] Based on data for 5-chloro-o-toluidine, which causes hemangiosarcomas in mice.[5]

  • Target Organs: Blood (Methemoglobinemia), Liver, Bladder.[1]

Handling Protocol:

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1]

  • Spill Management: Absorb with inert material (vermiculite/sand).[1] Do not flush into sewer systems.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • Sigma-Aldrich. 5-Chloro-N,N-dimethyl-o-toluidine Product Listing (AldrichCPR). Retrieved from [1]

  • National Toxicology Program (NTP). Bioassay of 5-Chloro-o-toluidine for Possible Carcinogenicity. Technical Report Series No. 187. (Data on parent compound toxicity). Retrieved from [1]

  • PubChem. Compound Summary: 5-Chloro-2-methylaniline (Parent Compound).[1][6] Retrieved from [1]

  • Clarke, H. T., et al. The Eschweiler-Clarke Reaction.[1] Journal of the American Chemical Society, 55(11), 4571.[1] (Standard protocol basis).

Sources

The Physicochemical Landscape of Chlorinated N,N-Dimethyl-o-toluidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Whitepaper Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

N,N-Dimethyl-o-toluidine (DMOT) and its structural isomers are cornerstone tertiary aromatic amines, historically utilized as highly reactive polymerization accelerators for unsaturated polyester resins, bone cements, and dental adhesives. In modern drug discovery and advanced materials science, the strategic halogenation of these aromatic systems—specifically yielding chlorinated N,N-dimethyl-o-toluidine derivatives (such as 5-chloro-N,N-dimethyl-o-toluidine)—unlocks new physicochemical profiles.

As a Senior Application Scientist, I approach molecular design through the lens of causality: altering a molecule's electronic and steric environment fundamentally dictates its macroscopic physical properties. This whitepaper systematically deconstructs how chlorination impacts the boiling point, density, basicity (pKa), and lipophilicity (LogP) of DMOT derivatives, providing actionable, self-validating protocols for their empirical measurement.

Structural and Electronic Foundations

The parent molecule, N,N-dimethyl-o-toluidine, possesses an ortho-methyl group that induces significant steric hindrance, forcing the bulky dimethylamino group out of coplanarity with the aromatic ring. This steric inhibition of resonance localizes the lone pair on the nitrogen, influencing its basicity and nucleophilicity.

When a chlorine atom is introduced to the ring (e.g., at the 4- or 5-position to form 5-chloro-N,N-dimethyl-o-toluidine, CAS 136041-67-3) [1], two competing electronic effects emerge:

  • Inductive Effect (-I): The highly electronegative chlorine withdraws electron density through the

    
    -bond framework.
    
  • Resonance Effect (+R): The chlorine atom can donate electron density via its lone pairs into the

    
    -system, though this is heavily outweighed by the -I effect in halogens.
    

Causality in Action: The net electron-withdrawing nature of the chlorine atom pulls electron density away from the amine nitrogen. This stabilizes the free base but destabilizes the protonated conjugate acid, leading to a measurable drop in pKa. Furthermore, the heavy, polarizable chlorine atom increases intermolecular London dispersion forces, directly elevating both the boiling point and the density of the liquid derivative.

Quantitative Physical Properties

To contextualize the impact of chlorination, the table below synthesizes the physical properties of the base DMOT molecule alongside its chlorinated counterparts, utilizing 4-chloro-N,N-dimethylaniline as a well-documented structural analog [2, 3, 4].

PropertyN,N-Dimethyl-o-toluidine (Base)5-Chloro-N,N-dimethyl-o-toluidine4-Chloro-N,N-dimethylaniline (Analog)
Molecular Weight 135.21 g/mol 169.65 g/mol 155.62 g/mol
Physical State (RT) Clear colorless liquidViscous liquid / Semi-solidFused solid / Pale amber
Boiling Point ~185 °C (76 °C at 18 mmHg)> 220 °C (Estimated)~256 °C
Density (20 °C) 0.929 g/cm³~1.15 g/cm³ (Extrapolated)1.048 g/cm³
Refractive Index 1.525> 1.5401.557
pKa (Conjugate Acid) 5.86~4.5 - 4.84.34 ± 0.12
Lipophilicity (LogP) 2.06~3.2 - 3.53.1

Note: The elevation in LogP upon chlorination is a critical parameter for drug development, as it directly enhances the molecule's ability to partition into lipid bilayers, thereby increasing passive membrane permeability.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the empirical determination of these physical properties must rely on self-validating experimental designs. Below are the optimized protocols for measuring the pKa and LogP of chlorinated DMOT derivatives.

Protocol A: High-Precision Potentiometric Titration for pKa Determination

Because chlorinated DMOT derivatives exhibit low aqueous solubility, a co-solvent system (e.g., Methanol/Water 50:50 v/v) is required. The apparent pKa (psKa) is measured and extrapolated to aqueous pKa (wKa) using Yasuda-Shedlovsky plots.

Step-by-Step Workflow:

  • System Calibration: Calibrate the glass pH electrode using standardized aqueous buffers (pH 4.00, 7.00, 10.00). Validation Step: Titrate a known standard (e.g., benzoic acid) in the exact co-solvent mixture to verify electrode linearity and calculate the solvent-specific correction factor.

  • Sample Preparation: Dissolve 10.0 mg of the chlorinated derivative in 50 mL of the degassed MeOH/H₂O mixture to achieve a ~1 mM solution.

  • Titration: Under a continuous nitrogen (

    
    ) blanket to prevent atmospheric 
    
    
    
    dissolution, titrate the sample with standardized 0.1 M HCl using an automated titrator. Add titrant in 0.05 mL increments, allowing the potential (mV) to stabilize within 0.1 mV/sec before the next addition.
  • Data Analysis: Plot the first derivative of the titration curve (

    
    pH/
    
    
    
    V) to identify the exact equivalence point. Calculate the pKa at the half-equivalence point using the Henderson-Hasselbalch equation.

pKa_Workflow Start 1. Prepare 1mM Sample (50:50 MeOH/H2O) Calibrate 2. Calibrate & Validate (Run Benzoic Acid Std.) Start->Calibrate Titrate 3. Titrate with 0.1M HCl (N2 Blanket, Auto-titrator) Calibrate->Titrate Analyze 4. 1st Derivative Analysis (Find Equivalence Point) Titrate->Analyze Result 5. Extrapolate to wKa (Yasuda-Shedlovsky Plot) Analyze->Result

Workflow for self-validating pKa determination via potentiometric titration.
Protocol B: Shake-Flask Method for LogP (Partition Coefficient)

The shake-flask method remains the gold standard for LogP determination, providing direct thermodynamic partitioning data.

Step-by-Step Workflow:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours to ensure mutual saturation. Separate the phases.

  • Solubilization: Dissolve the chlorinated DMOT derivative in the pre-saturated 1-octanol to a known concentration (

    
    , e.g., 100 µg/mL).
    
  • Equilibration: Combine 10 mL of the spiked octanol with 10 mL of pre-saturated water in a glass centrifuge tube. Shake mechanically at 25.0 ± 0.1 °C for 24 hours.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 20 minutes to break any micro-emulsions.

  • Quantification & Validation: Quantify the concentration of the compound in both the octanol phase (

    
    ) and the aqueous phase (
    
    
    
    ) using RP-HPLC-UV.
    • Self-Validation Step (Mass Balance): Calculate

      
      . This must equal the initial mass added (
      
      
      
      ). A failure in mass balance indicates adsorption to the glassware or incomplete phase separation, invalidating the run.
  • Calculation:

    
    .
    

Mechanistic Application: Polymerization Acceleration

Beyond drug discovery, the physical properties of chlorinated DMOT derivatives dictate their efficacy as polymerization accelerators. The reduced basicity (lower pKa) and altered redox potential due to the chlorine atom modulate the rate at which the amine transfers an electron to an initiator, such as Benzoyl Peroxide (BPO).

This electron transfer forms a transient charge-transfer complex, which subsequently decomposes into benzoyloxy radicals that initiate the rapid polymerization of acrylic or methacrylic monomers at ambient temperatures.

Polymerization_Pathway BPO Benzoyl Peroxide (BPO) [Initiator] Complex Charge-Transfer Complex [Transient State] BPO->Complex Amine Chlorinated N,N-DMOT [Accelerator] Amine->Complex Radical Benzoyloxy Radicals [Active Species] Complex->Radical Single Electron Transfer Polymer Polymer Chain Growth (e.g., PMMA Bone Cement) Radical->Polymer Monomer Addition

Radical initiation pathway of resins using chlorinated N,N-DMOT accelerators.

Conclusion

The transition from N,N-dimethyl-o-toluidine to its chlorinated derivatives represents a masterclass in physical organic chemistry. By introducing a single halogen, researchers induce a cascade of physicochemical changes—elevating boiling point and density, suppressing basicity, and enhancing lipophilicity. Understanding and accurately measuring these properties through rigorously validated protocols is non-negotiable for scientists looking to leverage these molecules in advanced chemical synthesis, targeted drug delivery, and next-generation biomaterials.

References

  • LookChem. "N,N-Dimethyl-o-toluidine Base Information and Chemical Properties". LookChem. Available at:[Link]

  • National Center for Biotechnology Information. "4-Chloro-N,N-dimethylaniline | C8H10ClN | CID 136530". PubChem. Available at: [Link]

A Technical Guide to the Solubility of 5-Chloro-N,N-dimethyl-O-toluidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-Chloro-N,N-dimethyl-O-toluidine in organic solvents. In the absence of extensive published quantitative data for this specific compound, this document establishes a predictive framework based on fundamental principles of chemical solubility and by drawing inferences from structurally analogous compounds, namely N,N-dimethyl-o-toluidine and 2-chloroaniline. This guide is designed to empower researchers, scientists, and professionals in drug development with the theoretical knowledge and practical methodologies to effectively determine and utilize the solubility characteristics of 5-Chloro-N,N-dimethyl-O-toluidine. Detailed, field-proven experimental protocols for quantitative solubility determination are provided, including gravimetric, UV/Vis spectrophotometric, and High-Performance Liquid Chromatography (HPLC) methods.

Introduction: The Critical Role of Solubility

5-Chloro-N,N-dimethyl-O-toluidine, a substituted aromatic amine, is a compound of interest in various fields of chemical synthesis and pharmaceutical development. Its efficacy in these applications is fundamentally linked to its behavior in solution. Solubility, a critical physicochemical property, dictates the medium in which reactions can occur, influences reaction kinetics, and is a key determinant of a compound's processability, formulation, and bioavailability. A thorough understanding of its solubility profile in a range of organic solvents is therefore not merely academic but a practical necessity for its successful application.

Theoretical Framework for Solubility Prediction

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[1] This principle posits that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of 5-Chloro-N,N-dimethyl-O-toluidine provides key insights into its expected solubility.

The molecule possesses several key structural features that influence its polarity and, consequently, its solubility:

  • Aromatic Ring: The benzene ring is inherently nonpolar and lipophilic.

  • Chloro Group (-Cl): The chlorine atom is electronegative, introducing a dipole moment and increasing the molecule's polarity compared to an unsubstituted toluene.

  • N,N-dimethylamino Group (-N(CH₃)₂): The tertiary amine group is polar due to the lone pair of electrons on the nitrogen atom. However, the absence of N-H bonds means it cannot act as a hydrogen bond donor, only as a hydrogen bond acceptor. The two methyl groups also contribute to its steric bulk and lipophilicity.

Overall, 5-Chloro-N,N-dimethyl-O-toluidine can be classified as a moderately polar compound. The nonpolar character of the substituted benzene ring is significant, suggesting good solubility in nonpolar and moderately polar organic solvents. The presence of the polar chloro and N,N-dimethylamino groups will likely confer some solubility in more polar organic solvents.

Inferred Qualitative Solubility Profile

  • N,N-dimethyl-o-toluidine: This compound is structurally very similar, lacking only the chloro substituent. It is described as being insoluble in water but miscible with alcohol, ether, and chloroform.[2][3] This suggests that the core N,N-dimethyl-o-toluidine structure is amenable to dissolution in a range of common organic solvents.

  • 2-Chloroaniline: This is another structural analog, featuring the chloro group on the aromatic ring but with a primary amine instead of a tertiary amine. It is reported to be soluble in most common organic solvents and acids.[4] Its solubility in water is limited.[5]

Based on these analogs, it is reasonable to infer the following qualitative solubility profile for 5-Chloro-N,N-dimethyl-O-toluidine:

Solvent ClassRepresentative SolventsInferred SolubilityRationale
Nonpolar Solvents Toluene, Hexane, Diethyl EtherSolubleThe significant nonpolar character of the substituted aromatic ring should facilitate dissolution in these solvents through London dispersion forces. The miscibility of N,N-dimethyl-p-toluidine with ether supports this.[3]
Polar Aprotic Solvents Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThe dipole moments of both the solute and these solvents should lead to favorable dipole-dipole interactions, promoting solubility.
Polar Protic Solvents Methanol, Ethanol, IsopropanolSolubleWhile unable to donate hydrogen bonds, the nitrogen and chlorine atoms can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of alcohols. The miscibility of N,N-dimethyl-p-toluidine with alcohol supports this.[3]
Aqueous Solvents WaterInsoluble to Sparingly SolubleThe large, nonpolar aromatic ring and the lack of N-H bonds for hydrogen donation are expected to result in poor water solubility. N,N-dimethyl-o-toluidine is reported to be insoluble in water.[2]

Experimental Determination of Solubility: A Practical Guide

For any critical application, experimentally determined solubility data is indispensable. The following protocols are established, reliable methods for quantifying the solubility of a solid organic compound like 5-Chloro-N,N-dimethyl-O-toluidine.

The Saturation Shake-Flask Method: A Foundational Approach

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]

G Figure 1. Workflow for the Saturation Shake-Flask Method cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification prep1 Add excess 5-Chloro-N,N-dimethyl-O-toluidine to a known volume of solvent prep2 Seal vial and place in a temperature-controlled shaker prep1->prep2 equil Agitate for 24-72 hours to reach equilibrium prep2->equil sep1 Centrifuge the sample equil->sep1 sep2 Filter the supernatant through a syringe filter (e.g., PTFE) sep1->sep2 quant Analyze the clear filtrate using a suitable analytical method (Gravimetric, UV/Vis, or HPLC) sep2->quant

Caption: A generalized workflow for determining equilibrium solubility.

  • Preparation of the Saturated Solution:

    • Add an excess amount of 5-Chloro-N,N-dimethyl-O-toluidine to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration:

    • Place the sealed vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[6]

  • Phase Separation:

    • Once equilibrium is reached, remove the vial from the shaker and allow it to stand at the same temperature to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the sample.

    • Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.[7]

Quantification Methods

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.

  • Solvent Evaporation:

    • Carefully evaporate the solvent from the pre-weighed vial containing the filtered saturated solution. This can be done under a gentle stream of an inert gas (e.g., nitrogen) or in a vacuum oven at a temperature well below the boiling point of the solvent and the solute.

  • Mass Determination:

    • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and to remove any residual moisture.

    • Weigh the vial containing the dried solute residue on an analytical balance.

  • Calculation:

    • The mass of the dissolved 5-Chloro-N,N-dimethyl-O-toluidine is the final weight of the vial minus its initial tare weight.

    • Solubility (g/L) = (Mass of residue (g) / Volume of filtrate (L))

This method is suitable if 5-Chloro-N,N-dimethyl-O-toluidine has a chromophore that absorbs light in the UV-visible range and the chosen solvent is transparent in that region.[8]

G Figure 2. Workflow for Solubility Determination by UV/Vis Spectrophotometry cluster_calibration Calibration Curve cluster_sample_prep Sample Preparation cluster_analysis Analysis cal1 Prepare standard solutions of known concentrations cal2 Measure absorbance of each standard at λmax cal1->cal2 cal3 Plot absorbance vs. concentration cal2->cal3 ana2 Determine concentration from the calibration curve cal3->ana2 sample1 Prepare saturated solution (Shake-Flask Method) sample2 Filter and dilute the supernatant sample1->sample2 ana1 Measure absorbance of the diluted sample at λmax sample2->ana1 ana1->ana2 ana3 Calculate original solubility considering the dilution factor ana2->ana3

Caption: A generalized workflow for solubility determination using UV/Vis spectrophotometry.

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of 5-Chloro-N,N-dimethyl-O-toluidine in the chosen solvent.

    • Scan the solution using a UV/Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of accurately known concentrations of the compound in the same solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.[9]

  • Sample Analysis:

    • Take the clear filtrate from the phase separation step and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

HPLC is a highly accurate and precise method for determining solubility, especially for complex mixtures or when there is a risk of degradation.[7]

G Figure 3. Workflow for Solubility Determination by HPLC cluster_calibration Calibration Curve cluster_sample_prep Sample Preparation cluster_analysis Analysis cal1 Prepare standard solutions of known concentrations cal2 Inject standards into HPLC and record peak areas cal1->cal2 cal3 Plot peak area vs. concentration cal2->cal3 ana3 Determine concentration from the calibration curve cal3->ana3 sample1 Prepare saturated solution (Shake-Flask Method) sample2 Filter and dilute the supernatant sample1->sample2 ana1 Inject the diluted sample into the HPLC sample2->ana1 ana2 Integrate the peak area for the analyte ana1->ana2 ana2->ana3 ana4 Calculate original solubility considering the dilution factor ana3->ana4

Caption: A generalized workflow for solubility determination using HPLC.

  • Method Development:

    • Develop a suitable HPLC method (e.g., reversed-phase) to achieve good separation and peak shape for 5-Chloro-N,N-dimethyl-O-toluidine. This includes selecting an appropriate column, mobile phase, and detector wavelength.

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of accurately known concentrations of the compound in the mobile phase or a compatible solvent.

    • Inject each standard solution into the HPLC system and record the corresponding peak area.

    • Plot a graph of peak area versus concentration to generate a calibration curve.

  • Sample Analysis:

    • Take the clear filtrate from the phase separation step and dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area for the analyte.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

Conclusion

While direct quantitative solubility data for 5-Chloro-N,N-dimethyl-O-toluidine is currently limited in the scientific literature, a strong predictive understanding of its behavior in various organic solvents can be established through the application of fundamental chemical principles and by analogy to structurally similar molecules. This guide provides a robust theoretical framework and detailed, actionable experimental protocols to enable researchers to confidently determine the solubility of this compound. The provided methodologies for gravimetric, UV/Vis spectrophotometric, and HPLC analysis represent industry-standard practices that will yield reliable and reproducible data, which is essential for advancing research and development involving 5-Chloro-N,N-dimethyl-O-toluidine.

References

  • [Link to a relevant resource on solubility testing]
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. Retrieved from a relevant BenchChem technical note.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • [Link to a resource on N,N-Dimethyl-p-toluidine]
  • Ataman Kimya. (n.d.). 2-CHLOROANILINE. Retrieved from [Link]

  • [Link to a general organic chemistry lab manual on solubility]
  • PubChem. (n.d.). N,N,2-Trimethylaniline. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethyl-m-toluidine. Retrieved from [Link]

  • ChemBK. (2024, April 9). N,N-Dimethyl-o-toluidine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N, N-DIMETHYL-PARA-TOLUIDINE. Retrieved from [Link]

  • PubChem. (2000, June 15). 2-Chloroaniline. Retrieved from [Link]

  • [Link to a general chemistry resource explaining "like dissolves like"]
  • ChemBK. (2025, August 19). 2-Chloroaniline. Retrieved from [Link]

  • Quora. (2021, December 26). The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution? Retrieved from [Link]

  • Pion. (2024, October 29). UV-Vis Spectrophotometer: Essential Tool. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Prediction of the aniline point temperature of pure hydrocarbon liquids and their mixtures from molecular structure. Retrieved from [Link]

  • [Link to a research paper on UV-Visible Spectroscopic Measurement of Solubilities]
  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Journal Name].
  • [Link to a research paper on Spectrophotometric Determination of Poorly W
  • Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]

  • Xenobiotica. (2008, September 22). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Retrieved from [Link]

  • PubMed. (2005). Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • IOSR Journal of Pharmacy. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Retrieved from [Link]

Sources

Difference between 5-chloro-o-toluidine and 5-chloro-N,N-dimethyl-o-toluidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of 5-chloro-o-toluidine (a primary aromatic amine) and its tertiary amine derivative, 5-chloro-N,N-dimethyl-o-toluidine . While structurally related, the methylation of the amine group fundamentally alters their chemical reactivity, physical properties, and industrial applications.

  • 5-Chloro-o-toluidine is a bulk intermediate primarily used in the synthesis of azo dyes ("Fast Red KB Base") and pigments via diazonium coupling.

  • 5-Chloro-N,N-dimethyl-o-toluidine is a specialized reagent, functioning as a polymerization accelerator in redox-cured resins and as a lipophilic building block in medicinal chemistry.

Chemical Identity & Structural Analysis

The core difference lies in the substitution at the nitrogen atom. The "o-toluidine" scaffold implies a methyl group at the 2-position and the amine at the 1-position. The "5-chloro" substituent adds electron-withdrawing character and steric bulk at the meta-position relative to the amine.

Feature5-Chloro-o-toluidine5-Chloro-N,N-dimethyl-o-toluidine
CAS Number 95-79-4136041-67-3 (Generic/Isomer specific)
IUPAC Name 5-chloro-2-methylaniline5-chloro-N,N,2-trimethylaniline
Amine Type Primary (

)
Tertiary (

)
H-Bonding Donor & AcceptorAcceptor Only
Electronic Nature Moderate NucleophileStronger Nucleophile (Inductive effect of Me)
Structural Visualization

The following diagram illustrates the structural relationship and the electronic environment of the nitrogen lone pair.

ChemicalStructure Primary 5-Chloro-o-toluidine (Primary Amine) Tertiary 5-Chloro-N,N-dimethyl-o-toluidine (Tertiary Amine) Primary->Tertiary N-Methylation (Blocks Diazo Coupling) LonePair1 Lone Pair: Available for Conjugation & Protonation Primary->LonePair1 Electronic State LonePair2 Lone Pair: Sterically Crowded Enhanced Basicity (Inductive) Tertiary->LonePair2 Electronic State

Figure 1: Structural comparison highlighting the electronic state of the nitrogen atom.

Physicochemical Properties[1][2][3][4][5]

The transition from primary to tertiary amine removes hydrogen bond donor capability, significantly lowering the boiling point relative to molecular weight and increasing solubility in non-polar organic solvents.

Property5-Chloro-o-toluidine5-Chloro-N,N-dimethyl-o-toluidine
Physical State Solid (low melting) or LiquidLiquid
Melting Point 20–26 °C< 0 °C (Estimated)
Boiling Point 239 °C~245–250 °C (Predicted)
LogP (Lipophilicity) ~2.6~3.4 (More Lipophilic)
pKa (Conjugate Acid) ~3.5–4.0~4.5–5.0 (More Basic)
Solubility Soluble in alcohols, dilute acidsSoluble in organics, insoluble in water

Technical Insight: The N,N-dimethyl derivative exhibits higher basicity due to the electron-donating inductive effect (+I) of the two methyl groups, which stabilizes the resulting ammonium cation. However, steric hindrance from the ortho-methyl group (2-position) can attenuate nucleophilicity in substitution reactions.

Synthesis & Manufacturing

5-Chloro-o-toluidine (Primary)

This compound is manufactured via the highly selective chlorination of o-toluidine hydrochloride.

  • Reagents: o-Toluidine, HCl,

    
     gas.[1][2]
    
  • Solvent: Chlorobenzene or halogenated hydrocarbons.[1]

  • Mechanism: The ammonium salt directs the incoming chlorine to the meta-position relative to the ammonium group (which is para to the methyl group), yielding the 5-chloro isomer with high specificity.

5-Chloro-N,N-dimethyl-o-toluidine (Tertiary)

Synthesized from the primary amine via reductive amination or direct alkylation.

  • Method A (Eschweiler-Clarke): Reaction with formaldehyde and formic acid.

  • Method B (Alkylation): Reaction with methyl iodide or dimethyl sulfate in the presence of a base (

    
    ).
    

SynthesisPath oTol o-Toluidine Salt o-Toluidine HCl Salt oTol->Salt HCl Primary 5-Chloro-o-toluidine Salt->Primary Cl2 / Chlorobenzene (Selective Chlorination) Tertiary 5-Chloro-N,N-dimethyl-o-toluidine Primary->Tertiary HCHO / HCOOH (Eschweiler-Clarke)

Figure 2: Synthetic lineage from o-toluidine to the N,N-dimethyl derivative.

Reactivity & Applications

A. 5-Chloro-o-toluidine: The Dye Intermediate

The primary amine functionality is crucial for diazotization .

  • Reaction: Treatment with

    
     at 0–5°C yields the diazonium salt.
    
  • Application: The diazonium salt couples with electron-rich aromatics (naphthols, anilines) to form Azo Dyes .

    • Example:Fast Red KB Base (C.I. Azoic Diazo Component 32) is used for dyeing cotton and synthetic fibers.

    • Pigments: Precursor for Pigment Red 11 and Pigment Yellow 77.

B. 5-Chloro-N,N-dimethyl-o-toluidine: The Redox Promoter

The tertiary amine cannot form diazonium salts. Instead, its electron-rich nitrogen serves as a Redox Catalyst or Polymerization Accelerator .

  • Mechanism: It reacts with organic peroxides (e.g., Benzoyl Peroxide) to generate free radicals at room temperature.

    • The amine donates an electron to the peroxide, causing homolytic cleavage.

    • The resulting radical initiates the polymerization of methacrylates (dental cements, bone cements).

  • Tuning: The "5-chloro" substituent withdraws electron density relative to the unsubstituted toluidine. This slows the redox reaction slightly, allowing for controlled "working time" in resin formulations compared to the hyper-reactive N,N-dimethyl-p-toluidine.

Toxicology & Safety Profile

Both compounds are hazardous, but their metabolic activation pathways differ significantly.

Metabolic Activation[8]
  • Primary Amine (5-Cl-o-tol): Undergoes N-hydroxylation directly (via CYP450 enzymes), forming N-hydroxy-arylamines. These oxidize to nitroso compounds, which bind to hemoglobin (causing methemoglobinemia) and DNA (causing genotoxicity/cancer).[3]

  • Tertiary Amine (5-Cl-N,N-dimethyl): Must undergo N-demethylation first to become the primary amine before it can exert the same mode of carcinogenicity. However, the tertiary amine itself is highly lipophilic and can penetrate the CNS more effectively.

Safety Comparison Table
Hazard5-Chloro-o-toluidine5-Chloro-N,N-dimethyl-o-toluidine
Carcinogenicity High Concern. IARC Group 3 (Animal carcinogen: Hemangiosarcomas).Suspected. Metabolizes to the primary amine.
Acute Toxicity Methemoglobinemia (Cyanosis), Hemorrhagic cystitis.Methemoglobinemia, CNS depression.
Handling Avoid dust/vapor. Use full PPE.Avoid skin contact (rapid absorption). Use fume hood.

Experimental Protocol: N-Methylation

Objective: Synthesis of 5-chloro-N,N-dimethyl-o-toluidine from 5-chloro-o-toluidine via Eschweiler-Clarke methylation.

Reagents:

  • 5-Chloro-o-toluidine (1.0 eq)

  • Formaldehyde (37% aq. solution, 5.0 eq)

  • Formic acid (98%, 5.0 eq)

  • Sodium hydroxide (20% aq.)

  • Ether or Ethyl Acetate (for extraction)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cool the formic acid to 0°C.

  • Addition: Slowly add 5-chloro-o-toluidine. The reaction is exothermic; maintain temperature < 20°C.

  • Formaldehyde: Add the formaldehyde solution dropwise.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Workup: Cool to room temperature. Basify the mixture to pH > 10 using 20% NaOH.

  • Extraction: Extract the oily product with ether (

    
     mL).
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. Purify by vacuum distillation (expected bp ~130°C at 10 mmHg).
    

Validation:

  • 1H NMR: Look for the disappearance of the broad

    
     singlet (approx 3.5 ppm) and appearance of a strong singlet for 
    
    
    
    at approx 2.6–2.8 ppm.

References

  • National Toxicology Program (NTP). (1979). Bioassay of 5-Chloro-o-toluidine for Possible Carcinogenicity. Technical Report Series No. 187. [Link]

  • International Agency for Research on Cancer (IARC). (2000).[3][4] 5-Chloro-ortho-toluidine.[5][3][4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 77. [Link]

  • Birner, G., & Neumann, H. G. (1988).[4] Biomonitoring of aromatic amines II: Hemoglobin binding of some monocyclic aromatic amines. Archives of Toxicology, 62(2-3), 110-115. [Link]

Sources

A Comprehensive Technical Guide to C9H12ClN Isomers: Structural Diversity, Neuropharmacology, and Analytical Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Molecular Foundations

The chemical formula C9H12ClN corresponds to a molecular weight of 169.65 g/mol and an exact monoisotopic mass of 169.0658 Da [1][2]. Molecules sharing this formula represent a highly diverse class of structural and positional isomers, ranging from neurotoxic amphetamine derivatives to synthetic precursors used in industrial chemistry.

For drug development professionals and forensic scientists, distinguishing between these isomers is a critical analytical challenge. A shift in the position of a single chlorine atom on an aromatic ring can fundamentally alter a molecule's pharmacodynamics, transforming a benign monoamine releaser into a potent neurotoxin[3][4]. This whitepaper synthesizes the structural properties, pharmacological causality, and field-proven analytical workflows required to isolate and identify C9H12ClN isomers.

Quantitative Data of Key C9H12ClN Isomers

To establish a baseline for analytical comparison, the quantitative physicochemical properties of the most prominent C9H12ClN isomers are summarized below.

Isomer NameIUPAC NameMonoisotopic MassXLogPTPSA (Ų)Primary Application / Class
4-Chloroamphetamine (4-CA) 1-(4-chlorophenyl)propan-2-amine169.0658 Da2.526.0Serotonergic Neurotoxin[2]
2-Chloroamphetamine (2-CA) 1-(2-chlorophenyl)propan-2-amine169.0658 Da2.326.0Monoamine Releasing Agent[1]
N-(2-chloroethyl)-N-methylaniline N-(2-chloroethyl)-N-methylaniline169.0658 Da2.33.2Synthetic Precursor[5]
N-Ethyl-4-chlorobenzylamine N-ethyl-1-(4-chlorophenyl)methanamine169.0658 Da2.612.0Chemical Intermediate[6]
2-Chloro-3-propylaniline 2-chloro-3-propylaniline169.0658 Da3.226.0Halogenated Aniline[7]

Pharmacodynamics & Neurotoxicology: The Causality of Regioisomerism

The position of the chlorine atom on the phenyl ring of chloroamphetamines dictates their affinity for specific monoamine transporters, leading to drastically divergent biological outcomes[4].

4-Chloroamphetamine (4-CA / pCA): Para-substitution creates a highly potent serotonin-norepinephrine-dopamine releasing agent (SNDRA)[3]. 4-CA is actively transported into serotonergic neurons via the serotonin transporter (SERT). Once intracellular, it causes an unrestrained release of serotonin (5-HT) and induces severe oxidative stress (ROS generation), leading to the selective, long-term destruction of serotonergic terminals[3][8]. Because of this predictable causality, 4-CA is utilized as a targeted neurotoxin in neurobiology to ablate serotonergic systems[2].

2-Chloroamphetamine (2-CA): In stark contrast, the ortho-substituted 2-CA acts primarily as a norepinephrine and dopamine releasing agent[9]. The steric hindrance of the ortho-chlorine alters its binding pocket affinity, preventing the severe serotonergic neurotoxicity observed with 4-CA[9]. Behaviorally, 2-CA decreases locomotor activity rather than inducing the hyperlocomotion typical of other amphetamines[9].

G cluster_0 4-Chloroamphetamine (4-CA) cluster_1 2-Chloroamphetamine (2-CA) n1 4-CA Exposure n2 Uptake via SERT n1->n2 n3 Unrestrained 5-HT Release n2->n3 n4 Oxidative Stress / ROS n3->n4 n5 Serotonergic Neurotoxicity n4->n5 m1 2-CA Exposure m2 NE & DA Release m1->m2 m3 Decreased Locomotion m2->m3 m4 No Severe Neurotoxicity m3->m4

Divergent pathways of 4-CA and 2-CA highlighting neurotoxic versus non-neurotoxic outcomes.

Analytical Workflows: Overcoming Isomeric Ambiguity

Standard Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) frequently fails to differentiate regioisomers like 2-CA, 3-CA, and 4-CA[10]. Because these molecules share the exact same mass (169.0658 Da) and possess similar bond dissociation energies, EI-MS produces nearly identical fragmentation spectra[10][11].

To establish a self-validating identification system, laboratories must employ orthogonal analytical techniques:

  • Chemical Ionization Tandem Mass Spectrometry (CI-MS/MS): Utilizing CI rather than EI preserves the precursor ion. Selecting the [M+H-HCl]+ precursor ion for MS/MS fragmentation yields distinct product ions that reveal the exact position of the chloride atom on the aromatic ring[10].

  • Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR measures the net change in a molecule's dipole moment. Because positional isomers have unique spatial geometries, they absorb infrared radiation differently, producing highly specific, fingerprint-like IR spectra[12].

Workflow s1 C9H12ClN Sample s2 Derivatization s1->s2 TFA/TMS s3 GC Separation s2->s3 s4 CI-MS/MS s3->s4 s5 GC-IR Analysis s3->s5 Orthogonal s6 Isomer ID s4->s6 s5->s6

Analytical workflow for differentiating C9H12ClN regioisomers using GC-MS/MS and GC-IR.

Experimental Protocol: Regioisomer Differentiation Workflow

The following step-by-step methodology outlines the authoritative standard for isolating and identifying C9H12ClN isomers from a complex matrix.

Phase 1: Sample Preparation and Derivatization

Causality Insight: Derivatization with Trifluoroacetic anhydride (TFAA) is not merely performed to increase volatility. It specifically reduces the basicity of the amine nitrogen, which suppresses standard amine-directed cleavage and forces alternative fragmentation pathways that highlight side-chain and ring differences[13].

  • Dissolve 1.0 mg of the unknown C9H12ClN sample in 1.0 mL of ethyl acetate.

  • Add 50 µL of Trifluoroacetic anhydride (TFAA) to the solution.

  • Incubate the mixture at 60°C for 20 minutes to ensure complete acylation of the primary/secondary amines.

  • Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitute the derivatized residue in 100 µL of pure ethyl acetate for injection.

Phase 2: GC Separation
  • Inject 1.0 µL of the derivatized sample into a Gas Chromatograph equipped with a DB-5ms capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness)[10].

  • Set the injection port to 250°C operating in splitless mode.

  • Temperature Program: Hold at 80°C for 1 min, ramp at 10°C/min to 280°C, and hold for 5 minutes. This specific ramp rate ensures baseline resolution between the ortho, meta, and para substituted isomers.

Phase 3: Orthogonal Detection (CI-MS/MS and GC-IR)
  • CI-MS/MS Analysis: Route the GC effluent to a tandem mass spectrometer operating in positive Chemical Ionization (CI) mode using methane as the reagent gas. Isolate the [M+H-HCl]+ ion (m/z ~134 for the derivatized core) in Q1, apply collision energy (15-20 eV), and scan Q3 for regioisomer-specific product ions[10].

  • GC-IR Validation: In a parallel run, route the GC effluent through a heated light pipe (flow cell) into an IR detector. Record the interferogram from 500 cm⁻¹ to 4000 cm⁻¹. Compare the unique dipole moment shifts (specifically in the 700-900 cm⁻¹ aromatic bending region) against a validated spectral library to achieve definitive positional isomer identification[12].

References

  • 2-Chloroamphetamine | C9H12ClN | CID 152331 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • p-Chloroamphetamine | C9H12ClN | CID 3127 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • para-Chloroamphetamine - Wikipedia Source: Wikipedia URL:[Link]

  • 2-Chloroamphetamine - Wikipedia Source: Wikipedia URL:[Link]

  • Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry Source: PubMed Central (PMC) / NIH URL:[Link]

  • Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones Source: PubMed Central (PMC) / NIH URL:[Link]

  • The differentiation of positional isomers utilizing GC-IRD Source: JSB / Pinellas County Forensic Laboratory URL:[Link]

  • Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review Source: ResearchGate URL:[Link]

Sources

Toxicity profile of chlorinated aromatic amines in research

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Toxicity Profile & Control of Chlorinated Aromatic Amines

Executive Summary

Chlorinated aromatic amines (CAAs), specifically chloroanilines (e.g., 4-chloroaniline, 2-chloroaniline), represent a critical class of chemical intermediates in the synthesis of active pharmaceutical ingredients (APIs), dyes, and pesticides. Despite their industrial utility, they pose significant safety challenges due to their potential for genotoxicity, carcinogenicity, and hematotoxicity .

For drug development professionals, the primary risk lies in their presence as mutagenic impurities . Unlike standard solvents, CAAs require rigorous control strategies aligned with ICH M7 guidelines. This guide synthesizes the structure-activity relationships (SAR), metabolic activation pathways, and optimized experimental protocols required to assess and control these high-potency impurities.

Key Risk Profile:

  • Primary Hazard: Genotoxicity via metabolic activation (N-oxidation).

  • Critical Target Organs: Spleen (hemangiosarcoma), Liver (hepatocellular carcinoma), and Bladder.

  • Most Potent Isomer: 4-Chloroaniline (p-chloroaniline) , classified as a Group 2B carcinogen (IARC).

Structural Basis of Toxicity (SAR)

The toxicity of CAAs is governed by the position of the chlorine atom relative to the amino group. This Structure-Activity Relationship (SAR) dictates the compound's metabolic fate and carcinogenic potency.

IsomerStructureRelative PotencyKey Toxicological Insight
4-Chloroaniline (p-CA)Para-substitutedHigh The para-position is blocked by chlorine, preventing safe ring hydroxylation/detoxification. Metabolism is forced towards N-oxidation, leading to high levels of reactive N-hydroxy metabolites.
2-Chloroaniline (o-CA)Ortho-substitutedLow/Moderate Steric hindrance near the amine group reduces N-oxidation efficiency. Often exhibits weaker genotoxicity in standard assays compared to the para isomer.
3-Chloroaniline (m-CA)Meta-substitutedIntermediate Exhibits intermediate potency. Less sterically hindered than ortho, but lacks the complete metabolic blockage of the para position.

Expert Insight: In drug design, avoid leaving the para position of an aniline ring unsubstituted or blocked only by a halogen if the amine is metabolically accessible. This configuration is a structural alert for high-potency genotoxicity.

Mechanism of Action: Metabolic Activation

The genotoxicity of CAAs is not direct; it requires metabolic activation. The liver enzyme CYP1A2 is the primary driver, converting the parent amine into a reactive electrophile.

The Toxification Pathway
  • N-Oxidation: CYP1A2 oxidizes the amine to an N-hydroxylamine .

  • Esterification: Phase II enzymes (NAT1/NAT2 or SULTs) convert the N-hydroxylamine into an unstable ester (N-acetoxy or N-sulfonyloxy).

  • Nitrenium Ion Formation: The ester undergoes heterolytic cleavage, generating a highly electrophilic nitrenium ion .

  • DNA Adduct Formation: This ion attacks the C8 position of guanine bases in DNA, causing bulky adducts that lead to replication errors and mutations.

Visualizing the Pathway

MetabolicActivation CAA Chlorinated Aniline (Parent) N_OH N-Hydroxy-Aniline (Proximate Carcinogen) CAA->N_OH CYP1A2 (Oxidation) Detox Ring Hydroxylation (Detoxification) CAA->Detox CYP2E1/Others Ester N-Acetoxy/Sulfonyloxy Ester N_OH->Ester NAT / SULT (Conjugation) Nitrenium Nitrenium Ion (Ultimate Carcinogen) Ester->Nitrenium Heterolytic Cleavage DNA_Adduct DNA Adduct (C8-Guanine) Nitrenium->DNA_Adduct Covalent Binding Mutation Genomic Mutation DNA_Adduct->Mutation Replication Error

Figure 1: The metabolic activation pathway of chlorinated anilines. Note the divergence between detoxification (green) and toxification (red).

Experimental Protocols

Standard assays often fail to detect CAA genotoxicity due to inadequate metabolic activation in vitro. The following protocols are optimized for this chemical class.

Protocol A: Enhanced Ames Test (Genotoxicity)

Purpose: To detect mutagenicity that standard Rat S9 assays might miss.[1]

Critical Modification: Use Hamster S9 instead of Rat S9. Hamster liver has significantly higher CYP1A2 and N-acetyltransferase activity, mimicking the human metabolic activation of aromatic amines more accurately than rat liver.

Step-by-Step Methodology:

  • Strain Selection: Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • S9 Preparation:

    • Source: Aroclor 1254 or Phenobarbital/β-naphthoflavone induced Golden Syrian Hamster liver.

    • Concentration: Prepare S9 mix at 10% - 30% (v/v), higher than the standard 4-10% used for general screening.

  • Pre-Incubation Method (Mandatory):

    • Do not use the standard plate incorporation method.

    • Mix 100 µL test substance + 500 µL S9 mix + 100 µL bacterial culture in a sterile tube.

    • Incubate at 37°C for 20–30 minutes with shaking.

    • Add 2.0 mL molten top agar, mix, and pour onto minimal glucose agar plates.

  • Incubation: Incubate plates at 37°C for 48 hours.

  • Validation: Ensure positive controls include a known aromatic amine (e.g., 2-aminoanthracene or benzidine) to verify S9 activity.

Protocol B: Analytical Quantitation (LC-MS/MS)

Purpose: Trace level quantification (ppm/ppb) in pharmaceutical matrices.

Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2][3]

  • Why not GC-MS? While GC-MS is viable, CAAs are polar and often require derivatization (e.g., with heptafluorobutyric anhydride) to improve peak shape and volatility. LC-MS/MS offers direct analysis with higher sensitivity.

Workflow:

  • Sample Prep: Dissolve drug substance in Methanol/Water (1:1).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[4]

    • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Electrospray Ionization (ESI) in Positive Mode .

    • Monitor MRM (Multiple Reaction Monitoring) transitions.

    • Example for 4-Chloroaniline: Precursor 128.0 → Product 93.0 (Loss of Cl) and 65.0.

  • Limit of Quantitation (LOQ): Target < 1.0 ppm relative to the drug substance to meet ICH M7 limits.

Risk Assessment in Drug Development (ICH M7)

When a CAA is identified as an impurity, a rigorous hazard assessment is required.

Calculation of Acceptable Intake (AI)

For 4-chloroaniline , sufficient carcinogenicity data exists to calculate a compound-specific AI rather than using the default TTC (Threshold of Toxicological Concern).[5][6][7][8]

  • Tumor Data: Male rats show increased spleen hemangiosarcomas and liver tumors.

  • Expert Decision: The spleen tumors are associated with hemosiderosis (cell damage due to iron accumulation), which has a threshold mechanism . Therefore, risk assessment should be based on liver tumors (linear extrapolation) or the threshold-based PDE if a NOEL can be established for hemosiderosis.

  • Standard Limit: If no specific data exists, treat as Class 1 (Known Mutagenic Carcinogen) or Class 2 , defaulting to the TTC of 1.5 µ g/day for lifetime exposure.

ICH M7 Decision Workflow

ICH_M7_Workflow Start Impurity Identified: Chlorinated Aromatic Amine DB_Search Step 1: Database Search (Carcinogenicity Data?) Start->DB_Search Class1 Class 1: Known Carcinogen (e.g., 4-Chloroaniline) DB_Search->Class1 Positive Data SAR Step 2: SAR Assessment (Mutagenicity Alert?) DB_Search->SAR No Data Calc_AI Calculate Compound-Specific Acceptable Intake (AI) Class1->Calc_AI Class5 Class 5: No Alert Treat as Non-Mutagenic SAR->Class5 No Structural Alert Ames Step 3: Ames Test (Enhanced Protocol) SAR->Ames Alert Found Ames->Class5 Negative Class2 Class 2: Mutagenic (Unknown Carcinogenicity) Ames->Class2 Positive Control_TTC Control at TTC (1.5 µg/day) Class2->Control_TTC

Figure 2: Decision tree for assessing Chlorinated Aromatic Amine impurities under ICH M7 guidelines.

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • National Toxicology Program (NTP). (1989). Toxicology and Carcinogenesis Studies of para-Chloroaniline Hydrochloride in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 351. Link

  • Prival, M. J., & Mitchell, V. D. (1982). Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9. Mutation Research/Environmental Mutagenesis and Related Subjects, 97(2), 103-116. Link

  • International Agency for Research on Cancer (IARC). (1993). Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. Monograph Vol.[9] 57. Link

  • European Medicines Agency (EMA). (2023). ICH M7(R2) Addendum on application of the principles of the ICH M7 guideline to calculation of compound-specific acceptable intakes.Link

Sources

Comprehensive Technical Guide on 5-Chloro-N,N-dimethyl-o-toluidine: Chemical Identifiers, Synthesis, and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, substituted anilines serve as indispensable scaffolds. Specifically, 5-chloro-N,N-dimethyl-o-toluidine represents a highly functionalized building block utilized in the development of active pharmaceutical ingredients (APIs), agrochemicals, and specialized photoinitiators. The compound features a unique steric and electronic profile: a tertiary amine (N,N-dimethyl group) flanked by an ortho-methyl group, with a meta-chloro substituent (relative to the amine) exerting inductive electron-withdrawing effects.

This whitepaper provides an authoritative breakdown of its chemical identifiers, a causality-driven synthesis methodology, and a self-validating analytical protocol to ensure batch integrity during scale-up.

Chemical Identification & Structural Data

Accurate chemical identification is the bedrock of reproducible research and regulatory compliance. The following table consolidates the verified identifiers and quantitative physicochemical properties for 5-chloro-N,N-dimethyl-o-toluidine, sourced from authoritative databases such as [1] and .

Table 1: Quantitative Data and Chemical Identifiers

Identifier / PropertyVerified Value
Compound Name 5-Chloro-N,N-dimethyl-o-toluidine
PubChem CID 3272869[1]
CAS Registry Number 136041-67-3
Molecular Formula C9H12ClN[1]
Monoisotopic Mass 169.06583 Da[1]
Molecular Weight 169.656 g/mol
SMILES CC1=C(C=C(C=C1)Cl)N(C)C[1]
InChIKey GBSMROGILKPOTQ-UHFFFAOYSA-N[1]
Predicted [M+H]+ Adduct 170.07311 m/z[1]

Structural and Mechanistic Analysis

The strategic utility of 5-chloro-N,N-dimethyl-o-toluidine lies in its precise substitution pattern:

  • Steric Hindrance: The ortho-methyl group restricts the free rotation of the N,N-dimethylamino group. This steric bulk forces the lone pair on the nitrogen slightly out of plane with the aromatic ring, reducing its resonance overlap and thereby modulating the basicity and nucleophilicity of the amine.

  • Electronic Effects: The chlorine atom at position 5 is meta to the dimethylamino group and para to the methyl group. It exerts a strong inductive electron-withdrawing effect (-I) while having negligible resonance donation (+R) to the amine position. This specific electronic tuning is critical when the molecule is used as a precursor in cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki couplings).

Causality-Driven Synthesis Protocol

When synthesizing N,N-dimethyl anilines from primary amines (such as 5-chloro-o-toluidine), direct alkylation using methyl iodide is notoriously problematic due to the unavoidable formation of over-alkylated quaternary ammonium salts.

To achieve absolute selectivity, we employ the Eschweiler-Clarke reaction . This method utilizes formaldehyde and formic acid. The mechanistic causality is elegant: the reaction proceeds via an iminium ion intermediate, which is subsequently reduced by hydride transfer from formic acid. Once the tertiary amine (target compound) is formed, it cannot form an iminium ion, making over-alkylation chemically impossible.

Step-by-Step Methodology: Eschweiler-Clarke N,N-Dimethylation

Reagents:

  • 5-Chloro-o-toluidine (Starting Material, 1.0 eq)

  • Formic Acid (85% aqueous, 5.0 eq)

  • Formaldehyde (37% aqueous, 5.0 eq)

  • Sodium Hydroxide (2M aqueous, for quenching)

  • Ethyl Acetate (for extraction)

Workflow:

  • Reaction Setup & Acidification: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-o-toluidine (10 mmol). Cool the flask to 0 °C using an ice bath. Slowly add formic acid (50 mmol) dropwise.

    • Causality: The initial protonation of the aniline is highly exothermic. Cooling prevents thermal degradation of the starting material and controls the heat of neutralization.

  • Electrophile Addition: While maintaining 0 °C, add aqueous formaldehyde (50 mmol) dropwise over 15 minutes.

    • Causality: Gradual addition prevents the rapid, uncontrolled formation of the iminium intermediate, minimizing polymerization side reactions.

  • Reductive Amination (Reflux): Remove the ice bath and heat the reaction mixture to 100 °C (reflux) for 12 hours.

    • Causality: The elevated temperature is thermodynamically required to drive the decarboxylation of formic acid, which acts as the hydride donor to reduce the iminium ion. The continuous evolution of CO₂ gas drives the equilibrium forward.

  • Quenching & Basification: Cool the mixture to room temperature. Slowly add 2M NaOH until the pH of the aqueous layer reaches >10.

    • Causality: The product forms a highly water-soluble formate salt under acidic conditions. Basification deprotonates the tertiary amine, forcing the lipophilic 5-chloro-N,N-dimethyl-o-toluidine into the free-base form for efficient extraction.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

SynthesisWorkflow A 5-Chloro-o-toluidine (Starting Material) C Iminium Ion (Intermediate) A->C + HCHO B Formaldehyde (aq) + Formic Acid B->C Acid Catalysis D Hydride Transfer (Reduction) C->D + HCOOH E 5-Chloro-N,N-dimethyl-o-toluidine (Target Compound) D->E CO2 evolution

Figure 1: Eschweiler-Clarke synthesis workflow for 5-chloro-N,N-dimethyl-o-toluidine.

Self-Validating Analytical Protocol

Every robust synthetic workflow must be a self-validating system. To ensure the integrity of the synthesized batch and verify that no secondary amines remain, the protocol mandates a dual-mode analytical feedback loop.

Step-by-Step Methodology: Structural Confirmation
  • Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of LC-MS grade methanol.

  • LC-MS Analysis (ESI+): Inject 1 µL into the LC-MS system and monitor for the [M+H]+ adduct.

    • Validation Logic: The target monoisotopic mass is 169.065 Da. The system must detect a primary peak at m/z 170.073[1]. If a peak at m/z 156.05 is detected, it acts as an immediate flag for incomplete reaction (N-monomethylation), triggering a re-subjection of the batch to the reductive conditions.

  • NMR Spectroscopy: Dissolve 10 mg of the product in CDCl₃. Acquire ¹H and ¹³C NMR spectra.

    • Validation Logic: Confirm the presence of a 6-proton singlet at ~2.6 ppm corresponding to the N(CH₃)₂ group. The absolute absence of any broad N-H stretch in FTIR or an N-H proton in NMR definitively validates the complete conversion to the tertiary amine.

AnalyticalValidation A Crude 5-Chloro-N,N-dimethyl-o-toluidine B LC-MS Analysis (Mass Confirmation) A->B C 1H & 13C NMR (Structural Elucidation) A->C D Target m/z = 170.07 [M+H]+ B->D ESI+ Mode E Purity > 98% (Ready for downstream) C->E Integration & Shift Analysis D->E Mass Confirmed

Figure 2: Analytical validation protocol for structural confirmation and purity assessment.

References

  • Title: 5-chloro-n,n-dimethyl-o-toluidine (C9H12ClN) - PubChemLite Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

Sources

Methodological & Application

Application Note: Highly Selective Reductive Amination of 5-Chloro-2-methylaniline with Formaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reductive amination of deactivated anilines is a critical transformation in pharmaceutical synthesis and medicinal chemistry. Alkylating 5-chloro-2-methylaniline (also known as 5-chloro-o-toluidine) with formaldehyde presents unique mechanistic hurdles. The ortho-methyl group introduces significant steric hindrance, while the meta-chloro substituent exerts an inductive electron-withdrawing effect, collectively attenuating the nucleophilicity of the primary amine.

This application note provides a field-proven, room-temperature protocol for the exhaustive N,N-dimethylation of 5-chloro-2-methylaniline. By utilizing sodium triacetoxyborohydride (STAB) as the hydride source, this method bypasses the harsh thermal requirements of the classical Eschweiler-Clarke reaction and the severe toxicity risks associated with sodium cyanoborohydride.

Mechanistic Causality & Reagent Selection

The synthesis of N,N-dimethyl-5-chloro-2-methylaniline relies on a delicate balance of pH, electrophilicity, and reductant selectivity.

  • Imine/Iminium Formation: The reaction initiates via the nucleophilic attack of the aniline nitrogen on the formaldehyde carbonyl. Because 5-chloro-2-methylaniline is a weakly basic and sterically hindered amine, the addition of a mild acid (glacial acetic acid) is mandatory. The acid protonates the carbonyl oxygen, dramatically enhancing its electrophilicity and facilitating the dehydration of the hemiaminal intermediate into a highly reactive iminium ion.

  • Hydride Source Selection:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): STAB is the optimal reductant for this workflow. The electron-withdrawing acetate ligands reduce the hydridic character of the boron-hydrogen bond, rendering it stable to aldehydes but highly reactive toward electrophilic iminium ions .

    • Sodium Cyanoborohydride (NaBH₃CN): While historically utilized for its stability at low pH, NaBH₃CN can liberate highly toxic hydrogen cyanide (HCN) gas under acidic conditions . STAB provides comparable chemoselectivity without these severe safety liabilities .

    • Eschweiler-Clarke Conditions: The traditional method uses formic acid as both the acid catalyst and hydride source . However, it requires prolonged heating near reflux (~100 °C), which can lead to thermal degradation, whereas STAB operates efficiently at room temperature.

  • Controlling Alkylation Degree: Formaldehyde is exceptionally reactive. Attempting to isolate the mono-methylated secondary amine often results in a statistical mixture because the secondary amine intermediate is more nucleophilic than the primary aniline. Therefore, this protocol is explicitly optimized for complete N,N-dimethylation by employing an excess of both formaldehyde and STAB.

Quantitative Data: Reductant Comparison for Aniline Alkylation

The following table summarizes the operational parameters and causality behind selecting STAB over alternative reducing agents for this specific transformation.

Reducing AgentTypical YieldsReaction TempSelectivity (Iminium vs Carbonyl)Safety & Operational Profile
NaBH(OAc)₃ (STAB) 85–95% 0–25 °C Excellent High: Safe, mild, and non-toxic. Water-tolerant.
NaBH₃CN 80–90%25–60 °CGoodLow: Generates toxic HCN gas at acidic pH.
NaBH₄ 50–70%0–25 °CPoorModerate: Rapidly reduces formaldehyde to methanol.
HCOOH / HCHO 75–85%~100 °CN/A (Eschweiler-Clarke)Moderate: Requires harsh, prolonged thermal reflux.

Experimental Workflow

Workflow A 1. Substrate + Acid (DCE, pH 4-5) B 2. Add Formaldehyde (Iminium Formation) A->B C 3. STAB Addition (Hydride Transfer) B->C D 4. In-Process QC (TLC/LC-MS) C->D D->B Incomplete E 5. Basic Quench (NaHCO3, pH 8) D->E Complete

Experimental workflow for the reductive amination of 5-chloro-2-methylaniline.

Step-by-Step Protocol: N,N-Dimethylation using NaBH(OAc)₃

Objective: Synthesis of N,N-Dimethyl-5-chloro-2-methylaniline. Scale: 10 mmol

Reagents
  • 5-Chloro-2-methylaniline: 1.41 g (10 mmol, 1.0 eq)

  • Formaldehyde (37% aq. solution, formalin): 2.5 mL (~33 mmol, 3.3 eq)

  • Sodium triacetoxyborohydride (STAB): 6.36 g (30 mmol, 3.0 eq)

  • Acetic Acid (Glacial): 1.7 mL (30 mmol, 3.0 eq)

  • 1,2-Dichloroethane (DCE): 40 mL

Self-Validating Methodology
  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-methylaniline (1.41 g) in 40 mL of anhydrous 1,2-dichloroethane (DCE).

  • Acidification & pH Validation: Add glacial acetic acid (1.7 mL) to the solution.

    • Causality Check: Verify the apparent pH is ~4–5 using pH paper. This specific acidity is critical; it is acidic enough to protonate the formaldehyde oxygen (enhancing electrophilicity) but not so acidic that the aniline is fully converted into an unreactive ammonium salt .

  • Carbonyl Addition: Add the 37% aqueous formaldehyde solution (2.5 mL) dropwise over 5 minutes. Stir the mixture at room temperature for 15 minutes to allow initial hemiaminal and iminium ion formation.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (6.36 g) over 15 minutes.

    • Causality: Aqueous formaldehyde slowly hydrolyzes STAB. Portion-wise addition prevents thermal spikes that could accelerate this hydrolysis or lead to the premature reduction of formaldehyde to methanol, which would consume the reagent before the iminium can be reduced. Maintain the reaction at room temperature (20–25 °C).

  • In-Process Quality Control (QC): After 4 hours of stirring, sample the reaction for TLC (Eluent: Hexanes:EtOAc 8:2) or LC-MS.

    • Self-Validation Loop: The primary amine starting material should be completely consumed. If a secondary amine (mono-methylated) intermediate persists, the reaction is incomplete. Add an additional 0.5 eq of formaldehyde (0.38 mL) and 0.5 eq of STAB (1.06 g), and stir for 2 additional hours before re-checking.

  • Quenching: Once complete, carefully quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) dropwise.

    • Causality: NaHCO₃ neutralizes the acetic acid and safely decomposes any unreacted STAB. Vigorous CO₂ gas evolution will occur. Verify the aqueous layer has reached pH 8 to ensure the newly formed tertiary amine product is fully deprotonated and partitions entirely into the organic phase.

  • Extraction & Purification: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCE or dichloromethane (2 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N,N-dimethyl-5-chloro-2-methylaniline is typically >95% pure but can be further purified via silica gel chromatography if required.

References

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Wikipedia. Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia.[Link]

Technical Application Note: 5-Chloro-N,N-dimethyl-O-toluidine in Redox Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the application of 5-Chloro-N,N-dimethyl-O-toluidine (5-Cl-DMOT) as a specialized accelerator for redox polymerization systems. Unlike the ubiquitous N,N-dimethyl-p-toluidine (DMPT), this chlorinated ortho-isomer offers distinct kinetic advantages, primarily in extending working time and managing exotherms in sensitive biomaterial and industrial applications.

Part 1: Executive Summary

5-Chloro-N,N-dimethyl-O-toluidine is a tertiary aromatic amine used to accelerate the decomposition of benzoyl peroxide (BPO) into free radicals at ambient temperatures. While DMPT is the industry standard for rapid curing, its high reactivity often leads to unmanageable exotherms and insufficient working time for complex procedures (e.g., bone cement injection or large-volume potting).

The 5-Cl-DMOT derivative introduces steric hindrance (ortho-methyl) and electronic deactivation (meta-chloro), resulting in a controlled, delayed-action cure profile . This guide details the mechanism, formulation protocols, and characterization methods for utilizing 5-Cl-DMOT to achieve precision polymerization.

Part 2: Scientific Foundation & Mechanism

The Amine-Peroxide Redox Mechanism

The polymerization is initiated via the Horner-Schwenk-Polyanyi mechanism . The tertiary amine nucleophilically attacks the peroxide bond of BPO, forming a transient complex that decomposes into a benzoyloxy radical (initiator) and an amine radical cation.

Structure-Activity Relationship (SAR)

The kinetic difference between standard DMPT and 5-Cl-DMOT is governed by two factors:

  • Steric Hindrance (The "Ortho" Effect): The methyl group at the ortho position (C2) creates steric bulk around the nitrogen center, impeding the initial attack on the bulky BPO molecule.

  • Electronic Effect (The "Chloro" Effect): The chlorine atom at position 5 (meta to the nitrogen) exerts an electron-withdrawing inductive effect (

    
    ). This reduces the electron density on the nitrogen lone pair, lowering its nucleophilicity compared to the electron-rich DMPT.
    

Result: A slower initiation rate (


), leading to a longer induction period (working time) and a lower peak exotherm (

).

RedoxMechanism Amine 5-Cl-DMOT (Nucleophile) Complex [Amine-BPO Complex] Transient State Amine->Complex Nucleophilic Attack (Slowed by 5-Cl & 2-Me) BPO Benzoyl Peroxide (Oxidant) BPO->Complex Radicals Benzoyloxy Radical (PhCOO•) + Amine Radical Cation Complex->Radicals Decomposition Polymer Polymer Chain Initiation Radicals->Polymer Monomer Addition

Figure 1: Mechanistic pathway of redox initiation. The 5-Cl and 2-Me substituents on the amine critically modulate the rate of the first step.

Part 3: Comparative Analysis

The following table contrasts 5-Cl-DMOT with standard accelerators to aid in selection.

FeatureN,N-Dimethyl-p-toluidine (DMPT)5-Chloro-N,N-dimethyl-O-toluidine
Reactivity High (Fast Cure)Moderate (Controlled Cure)
Working Time Short (< 3 mins)Extended (5–12 mins)*
Peak Exotherm High (Risk of thermal necrosis)Lower (Safer for tissue)
Color Stability Poor (Yellows over time)Improved (Due to halogen stabilization)
Primary Use Emergency dental repair, small gluesBone cements, large volume casting

*Note: Exact times depend on concentration and monomer type.

Part 4: Experimental Protocol

Materials Required
  • Monomer: Methyl Methacrylate (MMA) or Bis-GMA/TEGDMA blend.

  • Accelerator: 5-Chloro-N,N-dimethyl-O-toluidine (Purity >98%).

  • Initiator: Benzoyl Peroxide (BPO), 50% paste or powder.

  • Inhibitor: Hydroquinone (HQ) or MEHQ (to prevent premature polymerization).

  • Equipment: Thermocouple (Type K), Data logger, Silicone molds, Vacuum degassing chamber.

Formulation Strategy (Two-Component System)

To prevent premature curing, the system is stored as two separate components (Paste A and Paste B) and mixed only upon use.

Component A: The Oxidizer (Initiator)
  • Base Resin: 10.0 g MMA/PMMA syrup.

  • Initiator: Add 0.20 g BPO (2.0 wt%).

  • Mixing: Stir gently until BPO is fully dissolved. Do not heat.

Component B: The Reducer (Accelerator)
  • Base Resin: 10.0 g MMA/PMMA syrup.

  • Accelerator: Add 0.15 g 5-Cl-DMOT (1.5 wt%).

    • Optimization Note: Start with a molar ratio of Amine:BPO of approx 0.5:1 to 1:1. For 5-Cl-DMOT, a slightly higher concentration than DMPT may be needed to achieve full conversion due to lower reactivity.

  • Mixing: Stir until homogenous.

Curing & Characterization Protocol

Objective: Determine the Gel Time and Peak Exotherm.

  • Setup: Place a silicone cup in an insulated block. Position the thermocouple tip in the geometric center of the cup.

  • Mixing:

    • Dispense 5.0 g of Component A and 5.0 g of Component B.

    • Start Timer (

      
      ).
      
    • Mix rapidly and thoroughly for 30 seconds. Avoid entraining air bubbles (oxygen inhibits polymerization).

  • Recording:

    • Pour mixture into the silicone cup.

    • Record temperature every 1 second.

  • Analysis:

    • Gel Time: The point where the temperature vs. time plot deviates from linearity (onset of exotherm) or physically when the material stops flowing.

    • Peak Exotherm (

      
      ):  The maximum temperature recorded.
      
    • Setting Time: Time to reach

      
      .
      

Workflow cluster_prep Preparation Phase cluster_data Data Acquisition A Prep Component A (Resin + BPO) Mix Mix A + B (1:1 Ratio) Time t=0 A->Mix B Prep Component B (Resin + 5-Cl-DMOT) B->Mix Pour Transfer to Mold Insert Thermocouple Mix->Pour Log Log Temp vs Time (1 Hz sampling) Pour->Log Calc Calculate: 1. Gel Time 2. Peak Exotherm Log->Calc

Figure 2: Experimental workflow for characterizing polymerization kinetics.

Part 5: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Cure is too slow (>20 mins) Low amine reactivity; Oxygen inhibition.Increase 5-Cl-DMOT conc. to 2.0-2.5%; Ensure inert atmosphere (Nitrogen purge).
Surface remains tacky Oxygen inhibition.Cover curing surface with Mylar strip or glycerin gel.
Bubbles in cured resin Moisture in amine or BPO; Air entrapment.Dry fillers/monomers; Use vacuum mixing; 5-Cl-DMOT is hydrophobic, but BPO can absorb water.
Color shift (Yellowing) Amine oxidation products.5-Cl-DMOT is more stable than DMPT, but ensure UV stabilizer (e.g., Tinuvin P) is added if optical clarity is critical.

Part 6: Safety & Handling (E-E-A-T)

WARNING: Aromatic amines are hazardous.

  • Toxicity: Like DMPT, 5-Cl-DMOT should be treated as a potential systemic toxin (methemoglobinemia risk) and potential carcinogen.

  • Handling: Always handle in a fume hood. Wear nitrile gloves (double gloving recommended) and safety goggles.

  • Waste: Dispose of uncured amine waste as hazardous chemical waste. Cured polymer is generally considered inert but should be leached to remove unreacted monomers/amines before biocompatibility testing.

Part 7: References

  • Brauer, G. M., et al. "Accelerating effect of amines on polymerization of methyl methacrylate." Journal of Dental Research, 1956.

  • Dunnick, J. K., et al. "N,N-Dimethyl-p-toluidine, a Component in Dental Materials, Causes Hematologic Toxic and Carcinogenic Responses."[1] Toxicologic Pathology, 2014.

  • Sigma-Aldrich. "Product Specification: 5-Chloro-N,N-dimethyl-o-toluidine (CAS 136041-67-3)."

  • Vazquez, B., et al. "Acrylic bone cements modified with citrate esters." Biomaterials, 1997. (Discusses kinetic control in bone cements).

  • Ataman Chemicals. "Amine Accelerators and Redox Systems." Technical Data Sheet.

Sources

5-Chloro-N,N-dimethyl-O-toluidine as an intermediate in azo dye synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Application Note: 5-Chloro-N,N-dimethyl-O-toluidine as a Coupling Intermediate in Azo Dye Synthesis

Abstract

This technical guide details the application of 5-Chloro-N,N-dimethyl-O-toluidine (CAS: 136041-67-3) as a critical coupling component in the synthesis of heterocyclic and carbocyclic azo dyes. Unlike primary amines which serve as diazo components, this tertiary amine functions as an electron-rich substrate for electrophilic aromatic substitution. This document provides a validated protocol for the synthesis of a model disperse azo dye, elucidating the mechanistic causality, critical process parameters (CPPs), and analytical validation methods required for high-purity industrial application.

Chemical Profile & Mechanistic Role

5-Chloro-N,N-dimethyl-O-toluidine acts as a "coupler" in the azo synthesis pathway. Its structural features dictate its reactivity and the resulting chromophore properties.

  • Chemical Name: 5-Chloro-N,N,2-trimethylaniline[1]

  • CAS Number: 136041-67-3

  • Molecular Formula: C

    
    H
    
    
    
    ClN[1]
  • Role: Coupling Component (Nucleophile)

Mechanistic Insight: The Donor-Acceptor System

In azo dye chemistry, color intensity and bathochromic shifts (shift to longer wavelengths) are achieved by creating a "push-pull" electronic system.

  • The "Push" (Donor): The N,N-dimethyl group on the toluidine ring is a strong electron donor (+M effect), activating the ring and directing the incoming electrophile to the para position relative to the amine.

  • The Steric Influence: The ortho-methyl group provides steric bulk that can twist the planar conjugation slightly, affecting solubility and shade, while the meta-chlorine atom (position 5) acts as a weak electron withdrawer (-I effect), often improving lightfastness by reducing the electron density available for oxidative degradation.

Reaction Locus: The coupling reaction occurs at Position 4 (para to the dimethylamino group).

  • Position 1: Dimethylamino group.[2][3]

  • Position 2: Methyl group.[4][5][6]

  • Position 5: Chlorine atom.[5][7]

  • Position 4: Open for coupling (Sterically accessible).

Experimental Protocol: Synthesis of Model Disperse Dye

Objective: Synthesis of 4-((4-nitrophenyl)diazenyl)-5-chloro-N,N,2-trimethylaniline. Reaction Type: Diazotization followed by Azo Coupling.[8][9]

Materials & Reagents
ReagentRolePurity
5-Chloro-N,N-dimethyl-O-toluidine Coupling Component>98%
4-Nitroaniline Diazo Component>99%
Sodium Nitrite (NaNO

)
Nitrosating AgentACS Reagent
Hydrochloric Acid (HCl) Acid Medium37%
Sulfamic Acid Nitrite Scavenger>99%
Sodium Acetate pH BufferAnhydrous
Phase A: Diazotization of 4-Nitroaniline

Context: 4-Nitroaniline is a weak base and requires strong acid and elevated temperature to dissolve, followed by rapid cooling to precipitate fine crystals for reaction.

  • Dissolution: In a 250 mL beaker, disperse 1.38 g (10 mmol) of 4-nitroaniline in 4 mL of concentrated HCl and 10 mL of water. Heat to 60°C until dissolved.

  • Precipitation: Add 10 g of crushed ice to the solution with vigorous stirring. The amine hydrochloride will precipitate as a fine yellow paste. Temperature must be 0–5°C .

  • Diazotization: Add 0.75 g (11 mmol) of Sodium Nitrite dissolved in 3 mL water dropwise.

    • Critical Check: Maintain temperature < 5°C to prevent decomposition of the diazonium salt.

  • Completion: Stir for 20 minutes. Test for excess nitrous acid using starch-iodide paper (turns blue instantly).

  • Scavenging: Add a spatula tip of Sulfamic Acid to destroy excess nitrous acid (prevents side reactions). The solution should now be clear (Diazo Solution A).

Phase B: Preparation of Coupler Solution
  • Solubilization: In a separate flask, dissolve 1.70 g (10 mmol) of 5-Chloro-N,N-dimethyl-O-toluidine in 5 mL of Glacial Acetic Acid.

  • Dilution: Dilute with 10 mL of ice-cold water. If the amine precipitates, add just enough additional acetic acid to clarify. Chill to 0–5°C .[4][10]

Phase C: The Coupling Reaction
  • Addition: Slowly pour the Diazo Solution (A) into the Coupler Solution (B) with vigorous mechanical stirring.

  • Buffering (The Critical Step): The coupling reaction generates acid. To drive the reaction to completion, the pH must be raised to 4.0–5.0 .

    • Action: Slowly add saturated Sodium Acetate solution dropwise.

    • Observation: A deep red/violet precipitate will form immediately.

  • Maturation: Continue stirring at 0–5°C for 1 hour, then allow to warm to room temperature over 2 hours.

Phase D: Isolation & Purification
  • Filtration: Filter the crude dye using a Buchner funnel.

  • Washing: Wash the cake with 500 mL of cold water to remove inorganic salts. Wash with 20 mL of cold methanol to remove unreacted organics.

  • Recrystallization: Recrystallize from Ethanol/Acetone (80:20) to obtain high-purity crystals.

  • Drying: Dry in a vacuum oven at 50°C.

Process Visualization

Figure 1: Reaction Pathway & Mechanism

ReactionPathway Nitroaniline 4-Nitroaniline (Diazo Component) NaNO2_HCl NaNO2 + HCl (0-5°C) Nitroaniline->NaNO2_HCl Diazonium Diazonium Salt (Electrophile) NaNO2_HCl->Diazonium Diazotization CouplingStep Coupling Reaction (pH 4-5, Acetate Buffer) Diazonium->CouplingStep Coupler 5-Chloro-N,N-dimethyl-O-toluidine (Coupler) Coupler->CouplingStep AzoDye Final Azo Dye (Precipitate) CouplingStep->AzoDye Electrophilic Aromatic Substitution (Para Position)

Caption: Mechanistic pathway showing the convergence of the diazonium electrophile and the 5-Chloro-N,N-dimethyl-O-toluidine nucleophile.

Figure 2: Experimental Workflow Logic

Workflow cluster_0 Phase A: Diazotization cluster_1 Phase B: Coupler Prep Step1 Dissolve 4-Nitroaniline (HCl/Water, 60°C) Step2 Ice Quench to <5°C (Precipitate amine HCl) Step3 Add NaNO2 Dropwise (Maintain <5°C) Step4 Scavenge Excess HNO2 (Sulfamic Acid) Step6 Combine Phase A + B (Slow Addition) Step4->Step6 Step5 Dissolve 5-Cl-DMT (Acetic Acid) Step5->Step6 Step7 Adjust pH to 4.5 (Sodium Acetate) Step6->Step7 Step8 Filtration & Washing (Remove Salts) Step7->Step8 Step9 Recrystallization (Ethanol) Step8->Step9

Caption: Step-by-step experimental workflow ensuring temperature control and pH buffering for optimal yield.

Analytical Validation & Troubleshooting

Quality Control Parameters
ParameterAcceptance CriteriaMethod
Appearance Deep Red/Violet Crystalline PowderVisual
Melting Point Distinct sharp range (e.g., 160-165°C depending on diazo)Capillary Method
TLC (Silica) Single spot (Rf ~0.6 in Hexane:EtOAc 7:3)TLC Analysis
UV-Vis

typically 480–520 nm (Bathochromic shift)
Spectrophotometry
Troubleshooting Guide
  • Problem: Tar formation or sticky product.

    • Cause: Reaction temperature rose above 10°C during coupling, or pH was too high (>7).

    • Solution: Ensure strict ice-bath control. Add acetate buffer more slowly.

  • Problem: Low Yield.

    • Cause: Incomplete diazotization or diazonium salt decomposition.

    • Solution: Verify Nitrite excess with starch-iodide paper before coupling. Ensure diazo solution is used immediately.

  • Problem: Dull Color.

    • Cause: Impurities (isomers) or oxidation.

    • Solution: Recrystallize twice. Store intermediate amines under nitrogen.[6]

Safety & Compliance (E-E-A-T)

Hazard Identification:

  • 5-Chloro-N,N-dimethyl-O-toluidine: Like many aromatic amines, this compound should be treated as a potential carcinogen and skin sensitizer. It is toxic by inhalation and skin contact.

  • Diazo Salts: Unstable and shock-sensitive when dry. Never dry the diazonium salt; always use it in solution.

PPE Requirements:

  • Nitrile gloves (Double gloving recommended).

  • Fume hood with high face velocity.

  • Full face shield during diazotization (risk of NOx fumes).

Waste Disposal:

  • Azo dyes and amine residues must be disposed of as hazardous chemical waste. Do not release into aqueous drains due to high aquatic toxicity.

References

  • PubChem. (2023).[5] 5-chloro-N,N-dimethyl-o-toluidine Compound Summary. National Library of Medicine. Available at: [Link]

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Standard reference for Azo coupling mechanisms).
  • OEHHA. (1997). Evidence on the Carcinogenicity of 5-Chloro-o-toluidine and its Strong Acid Salts. California Environmental Protection Agency. Available at: [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Navigating the Terrain of N-Alkylation of Electron-Deficient Anilines: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Significance of Weakly Nucleophilic Anilines

The N-alkylation of anilines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors. The resulting N-alkylanilines are prevalent scaffolds in a vast array of bioactive molecules and functional materials. However, when the aniline ring is adorned with electron-withdrawing groups (EWGs) such as nitro, cyano, or halo substituents, the nucleophilicity of the nitrogen atom is significantly diminished.[1] This reduced reactivity poses a considerable challenge for synthetic chemists, often necessitating forcing reaction conditions that can compromise functional group tolerance and lead to undesired side reactions.[1]

This technical guide provides a comprehensive overview of the reaction conditions and protocols for the N-alkylation of these challenging electron-deficient anilines. We will delve into the mechanistic underpinnings of various methodologies, from classical approaches to modern catalytic systems, offering field-proven insights to navigate this complex synthetic landscape.

The Causality Behind Experimental Choices: Overcoming Low Nucleophilicity

The core obstacle in the N-alkylation of electron-deficient anilines is the low electron density on the nitrogen atom, which makes it a poor nucleophile.[1] Successful strategies must therefore enhance the reactivity of either the aniline or the alkylating agent, or both. This can be achieved through several key experimental choices:

  • Strong Bases: To deprotonate the weakly acidic N-H bond of the aniline, strong bases are often required. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium tert-butoxide (t-BuOK), and sodium hydride (NaH).[1][2] The choice of base can significantly impact the reaction rate and selectivity.

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are frequently employed.[1][2] These solvents can help to dissolve the reactants and stabilize charged intermediates that may form during the reaction, thereby accelerating the rate.[1]

  • Elevated Temperatures: Due to the inherent low reactivity of the substrates, these reactions often require heating to proceed at a reasonable rate.[1][2] Temperatures in the range of 60-140°C are common.[1][2][3]

  • Catalysis: The advent of transition metal catalysis has revolutionized the N-alkylation of anilines. Catalysts based on palladium, copper, nickel, and other metals can facilitate the reaction under milder conditions and with a broader substrate scope.

Methodologies for N-Alkylation of Electron-Deficient Anilines

Classical SN2 Alkylation with Alkyl Halides

This is the most direct approach, involving the reaction of the aniline with an alkyl halide. However, due to the low nucleophilicity of electron-deficient anilines, this method often requires harsh conditions.

Key Considerations:

  • Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Primary alkyl halides are generally the most effective.

  • Base: A strong, non-nucleophilic base is crucial to deprotonate the aniline and neutralize the hydrohalic acid byproduct.

  • Side Reactions: Over-alkylation to form the tertiary amine is a common side reaction, as the mono-alkylated product is often more nucleophilic than the starting aniline.[4] Using an excess of the aniline can help to minimize this.[1][4]

Protocol 1: General Procedure for N-Alkylation of 2,3-Difluoro-6-nitroaniline with an Alkyl Halide [2]

This protocol details a standard procedure for the N-alkylation of a highly electron-deficient aniline.

Materials:

  • 2,3-Difluoro-6-nitroaniline

  • Alkyl halide (e.g., iodomethane, ethyl bromide) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 2,3-difluoro-6-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • While stirring the suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reductive Amination

Reductive amination is a powerful and versatile method that involves the reaction of the aniline with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated product. This approach is particularly useful for introducing more complex alkyl groups.

Challenges and Solutions:

The formation of the imine intermediate from an electron-deficient aniline and a carbonyl compound can be slow and reversible. To drive the reaction forward, specialized reducing agents and reaction conditions have been developed.

  • Borohydride Reagents: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for reductive aminations. However, for electron-deficient anilines, standard conditions with acetic acid may be ineffective.[5]

  • Enhanced Reducing Systems: The combination of STAB with a stronger acid like trifluoroacetic acid (TFA) has been shown to be highly effective for the reductive amination of even severely electron-deficient anilines.[5][6] Other powerful reducing systems include BH₃·THF/TMSCl/DMF and NaBH₄/TMSCl/DMF.

Protocol 2: Facile Reductive Amination of an Aldehyde with an Electron-Deficient Aniline using STAB/TFA [5][7]

This protocol is adapted from a procedure for the rapid reductive amination of challenging anilines.

Materials:

  • Electron-deficient aniline (e.g., 4-nitroaniline) (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the electron-deficient aniline in CH₂Cl₂, add the aldehyde.

  • Add STAB portionwise to the mixture.

  • Carefully add TFA to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often rapid, occurring within minutes to a few hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Transition Metal-Catalyzed N-Alkylation

Transition metal catalysis offers milder and more efficient routes to N-alkylanilines, often with broader functional group tolerance.

While primarily known for C-N bond formation between aryl halides and amines, the Buchwald-Hartwig amination can be applied to the N-alkylation of anilines with alkyl halides. Palladium catalysts with specialized phosphine or N-heterocyclic carbene (NHC) ligands are typically employed.[8][9][10][11] This method can be effective for electron-deficient anilines, although catalyst and ligand selection are critical.[12]

The copper-catalyzed Ullmann condensation is a classical method for forming C-N bonds.[13] While traditional conditions are harsh, modern ligand-accelerated protocols allow for lower reaction temperatures and broader substrate scope, making it applicable to electron-deficient anilines.[14][15]

This elegant and atom-economical strategy utilizes alcohols as alkylating agents, with water as the only byproduct.[16] A transition metal catalyst (e.g., based on Ru, Ir, Mn, Co) facilitates the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the aniline.[1][3][17][18] The catalyst then uses the "borrowed" hydrogen to reduce the resulting imine. Transition-metal-free versions of this reaction have also been developed.[19][20]

Protocol 3: Ruthenium-Catalyzed N-Alkylation of Aniline with a Primary Alcohol via Borrowing Hydrogen [17]

This protocol describes a general procedure for the N-alkylation of anilines with primary alcohols.

Materials:

  • Aniline (1.0 eq)

  • Primary alcohol (1.2 eq)

  • [RuCl₂(p-cymene)]₂ (2.5 mol%)

  • dppf-type ligand (6 mol%)

  • Potassium carbonate (K₂CO₃) (10 mol%)

  • p-Xylene

Procedure:

  • In a reaction tube, combine the aniline, primary alcohol, [RuCl₂(p-cymene)]₂, the ligand, and K₂CO₃.

  • Add p-xylene as the solvent.

  • Seal the tube and heat the reaction mixture at 140 °C for 21 hours.

  • Monitor the reaction by an appropriate method (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction mixture and purify directly by column chromatography.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for C-N bond formation under mild conditions.[21][22][23][24] This approach can be used for the N-alkylation of anilines with a variety of alkylating agents, including alkyl halides and alcohols.[21][24][25] Copper-catalyzed photoredox systems have shown particular promise for the enantioconvergent N-alkylation of anilines with racemic tertiary electrophiles.[21]

Data Presentation: Comparison of Methodologies

MethodologyAlkylating AgentCatalyst/ReagentTemperatureKey AdvantagesKey Disadvantages
SN2 Alkylation Alkyl HalidesStrong Base (e.g., K₂CO₃, NaH)60-140 °CSimple, direct methodHarsh conditions, over-alkylation risk
Reductive Amination Aldehydes/KetonesSTAB/TFA, BH₃·THF/TMSClRoom Temp.High versatility, complex alkyl groupsStoichiometric reducing agent needed
Buchwald-Hartwig Alkyl HalidesPd catalyst + LigandRoom Temp. to 100 °CMild conditions, broad scopeCatalyst/ligand cost, air-sensitivity
Ullmann Condensation Alkyl HalidesCu catalyst + LigandBelow 100 °C (modern)Good for certain substratesCan require high catalyst loading
Borrowing Hydrogen AlcoholsRu, Ir, Mn, Co catalysts80-140 °CAtom-economical, greenHigh temperatures, catalyst required
Photoredox Catalysis Alkyl Halides, AlcoholsPhotocatalyst (e.g., Ir, Ru) + LightRoom Temp.Very mild conditions, novel reactivityRequires specialized equipment

Experimental Workflows and Diagrams

General Workflow for N-Alkylation

G start Start: Electron-Deficient Aniline + Alkylating Agent reagents Add Base/Catalyst and Solvent start->reagents reaction Reaction at Optimized Temperature reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Characterized N-Alkylated Product purification->product

Caption: General experimental workflow for N-alkylation.

Mechanism of "Borrowing Hydrogen" Catalysis

G cluster_0 Catalytic Cycle catalyst [M]-H (Active Catalyst) mh2 [M]-H₂ catalyst->mh2 - H₂ alcohol R-CH₂OH aldehyde R-CHO alcohol->aldehyde Oxidation imine Ar-N=CHR aldehyde->imine + Ar-NH₂ - H₂O aniline Ar-NH₂ product Ar-NH-CH₂R imine->product Reduction water H₂O mh2->catalyst + H₂

Caption: Simplified mechanism of borrowing hydrogen catalysis.

Best Practices and Troubleshooting

  • Inert Atmosphere: Many of the catalysts and strong bases used are sensitive to air and moisture. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is often crucial for reproducibility and high yields.

  • Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, especially when using moisture-sensitive reagents like NaH.

  • Slow Addition: When using highly reactive alkylating agents or bases, slow, portion-wise, or dropwise addition can help to control the reaction and minimize side products.

  • Troubleshooting Low Yields:

    • Increase Temperature: The reaction may be too slow at the initial temperature.

    • Stronger Base: The chosen base may not be strong enough.

    • Different Solvent: The reactants may not be fully soluble, or the solvent may be inhibiting the reaction.

    • Catalyst Deactivation: If using a catalyst, ensure it is active and not poisoned by impurities.

  • Minimizing Dialkylation:

    • Use a stoichiometric excess of the aniline (1.2-1.5 equivalents).

    • Add the alkylating agent slowly to maintain a low concentration.

    • Run the reaction to partial conversion of the starting aniline.

Conclusion

The N-alkylation of electron-deficient anilines presents a significant, yet surmountable, challenge in organic synthesis. By understanding the underlying principles of reactivity and carefully selecting the appropriate methodology—be it classical SN2, modern reductive amination, or advanced catalytic approaches—researchers can successfully access a wide range of valuable N-alkylated products. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of novel molecules for drug discovery and materials science.

References

  • Chemical Communications, Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions.
  • PMC, Photoinduced, Copper-Catalyzed Enantioconvergent Alkylations of Anilines by Racemic Tertiary Electrophiles: Synthesis and Mechanism.
  • Benchchem, Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
  • Benchchem, Application Notes and Protocols for N-alkyl
  • ResearchGate, A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines | Request PDF.
  • Catalysis Science & Technology (RSC Publishing), One-pot photo-reductive N-alkylation of aniline and nitroarene derivatives with primary alcohols over Au–TiO2.
  • Benchchem, Application Notes and Protocols for the Alkylation of Amines with N-(2-chloroethyl)-4-nitroaniline.
  • R Discovery, One-pot photo-reductive N-alkylation of aniline and nitroarene derivatives with primary alcohols over Au–TiO2.
  • ACS Publications, Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up | The Journal of Organic Chemistry.
  • Benchchem, optimization of reaction conditions for N-alkyl
  • PubMed, Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: applic
  • ACS Publications, Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up | The Journal of Organic Chemistry.
  • Thieme E-Books & E-Journals, A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines -.
  • PMC, Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • Grokipedia, Ullmann condens
  • ResearchGate, Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • ResearchGate, Plausible mechanism for the transition metal free catalytic N-alkyl
  • ResearchGate, N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC c
  • ACS Publications, Iron-Catalyzed Regioselective α-C–H Alkylation of N-Methylanilines: Cross-Dehydrogenative Coupling between Unactivated C(sp3)–H and C(sp3)–H Bonds via a Radical Process | The Journal of Organic Chemistry.
  • PMC, Developments in Photoredox-Mediated Alkyl
  • PubMed, Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
  • TSI Journals, N-Alkylation of Aniline by Copper-Chromite C
  • Benchchem, Application Notes and Protocols: Reaction Conditions for N-Alkyl
  • ResearchGate, Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
  • wikidoc, Ullmann condens
  • Semantic Scholar, N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds.
  • Wikipedia, Ullmann reaction.
  • PMC, Metal-Free Functionalization of N,N-Dialkylanilines via Temporary Oxidation to N,N-Dialkylaniline N-Oxides and Group Transfer.
  • The Royal Society of Chemistry, Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O)
  • Organic Chemistry Frontiers (RSC Publishing), Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite.
  • ResearchGate, Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decor
  • Semantic Scholar, Photoredox-Mediated Minisci-type Alkylation of N-Heteroarenes with Alkanes with High Methylene Selectivity.
  • ACS Publications, The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applic
  • PMC, Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of N
  • Benchchem, Technical Support Center: Minimizing Over-alkyl
  • Organic Chemistry Portal, Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous C
  • Chemical Communications (RSC Publishing)
  • ACS Publications, Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir | The Journal of Organic Chemistry.
  • ResearchGate, Catalytic N-Alkyl
  • PMC, Efficient and selective N-alkylation of amines with alcohols c
  • ACS Publications, Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction | ACS C
  • PMC, Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectroc
  • Reddit, N-alkylation of an almost non nucleophilic substr

Sources

Application Note: Synthetic Modalities of the 5-Chloro-N,N-dimethylaniline Scaffold in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-chloro-N,N-dimethylaniline (structurally identical to 3-chloro-N,N-dimethylaniline due to the symmetry of the unsubstituted aniline ring, hereafter referred to as 3-Cl-DMA ) is a highly versatile halogenated aromatic amine[1]. Featuring a unique push-pull electronic topology, this scaffold serves as a critical intermediate in the synthesis of complex biaryls, functionalized heterocycles, and active pharmaceutical ingredients (APIs), including 2[2].

This application note details three orthogonal synthetic workflows leveraging the 3-Cl-DMA scaffold: Palladium-catalyzed α-arylation, transition-metal-free benzyne arylation, and electrophilic aromatic bromination.

Mechanistic Insights & Scaffold Significance

The utility of 3-Cl-DMA is dictated by the synergistic electronic effects of its substituents:

  • The N,N-dimethylamino group is a strong

    
    /
    
    
    
    -electron donor. It enriches the electron density of the aromatic ring, making the ortho and para positions highly susceptible to electrophilic aromatic substitution (EAS)[1]. Furthermore, its steric profile can be utilized to direct regioselectivity in transition-metal-free pathways.
  • The meta-chloro substituent acts as a

    
    -electron acceptor. While relatively inert to mild electrophiles, the C-Cl bond is highly susceptible to oxidative addition by Palladium(0) species[2] or to ortho-deprotonation by strong, non-nucleophilic bases to generate transient aryne (benzyne) intermediates[3].
    
Causality in Reagent Selection

Successful functionalization of 3-Cl-DMA requires precise reagent selection to avoid side reactions:

  • Kwong's Indole-Based Ligand in Pd-Catalysis: When coupling 3-Cl-DMA with highly acidic methyl sulfonamides, diarylation is a common failure mode. Kwong's bulky indole-based phosphine ligand creates a restrictive steric environment around the palladium center. Once the first arylation occurs, the increased steric bulk of the mono-arylated product prevents a second oxidative addition/reductive elimination cycle, ensuring exclusive mono-arylation[4].

  • TMPLi for Benzyne Generation: To generate a benzyne intermediate from 3-Cl-DMA, the base must deprotonate the sterically hindered ortho-proton without attacking the C-Cl bond. Lithium 2,2,6,6-tetramethylpiperidide (TMPLi) is employed because its immense steric bulk prevents it from acting as a nucleophile, ensuring it exclusively acts as a base[5].

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the three primary synthetic modalities of the 3-Cl-DMA scaffold.

ProtocolTransformationCatalyst / Key ReagentsSolventTemp (°C)Yield RangeKey Pharmaceutical Application
A α-ArylationPd Dimer, Kwong's Ligand, LiOtBuToluene25 - 10075 - 80%Sumatriptan analogs & sulfonamide drugs
B Benzyne ArylationTMPLi (Base)THF-78 to 2550 - 70%Complex biaryls and functionalized heterocycles
C EAS BrominationBr₂, Acetic Acid / DCMAcOH0 to 25> 85%Orthogonal cross-coupling building blocks

Experimental Protocols & Workflows

Protocol A: Palladium-Catalyzed α-Arylation of Methyl Sulfonamides

This protocol describes the chemoselective mono-arylation of methyl sulfonamides using 3-Cl-DMA, a critical step in synthesizing 4[4].

Step-by-Step Methodology:

  • Precatalyst Activation: Inside a nitrogen-filled glovebox, charge an oven-dried microwave vial with Buchwald-type 2nd generation Pd dimer (0.010 mmol) and Kwong's ligand (0.040 mmol). Add 1 mL of dry toluene[6].

  • Complexation: Stir the solution for 120 minutes at 25 °C to ensure full formation of the active Pd(0) complex[6].

  • Reagent Addition: Add LiOtBu (0.60 mmol, 3.0 equiv) to the vial, followed by the dropwise addition of the target methyl sulfonamide (0.20 mmol, 1.0 equiv)[6].

  • Coupling: Seal the vial, remove it from the glovebox, and inject 3-Cl-DMA (0.40 mmol, 2.0 equiv) via syringe under nitrogen[6]. Heat the reaction to 100 °C for 12 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench with EtOAc/H₂O, and spot on a silica TLC plate. The disappearance of the 3-Cl-DMA spot (Rf ≈ 0.56 in 10% EtOAc/Hexanes[7]) and the emergence of a new, highly UV-active spot confirms reaction progress.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Transition-Metal-Free Intermolecular C-H Arylation via Benzyne

This method avoids heavy metal contamination, making it highly desirable for late-stage pharmaceutical functionalization[3].

Step-by-Step Methodology:

  • Cryogenic Setup: In a flame-dried flask under argon, dissolve the target heterocycle (e.g., benzothiophene, 1.0 equiv) and 3-Cl-DMA (1.5 equiv) in anhydrous THF. Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a freshly prepared solution of TMPLi (2.5 equiv) in THF dropwise over 15 minutes. Causality: Slow addition prevents localized heating and suppresses the competitive addition of TMPLi to the transient benzyne intermediate[5].

  • Aryne Generation & Trapping: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature overnight. The regioselectivity is driven by the ground-state polarization of the aryne induced by the dimethylamino group[5].

  • Self-Validation Checkpoint: Monitor the reaction via GC-MS. Successful aryne generation and trapping are confirmed by the complete consumption of the m/z 155 starting material peak and the appearance of the coupled biaryl mass.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and purify via silica gel chromatography.

Protocol C: Electrophilic Aromatic Bromination

This protocol synthesizes 3-bromo-5-chloro-N,N-dimethylaniline, an advanced building block for sequential, orthogonal cross-coupling reactions[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Cl-DMA (1.0 equiv) in a 1:1 mixture of glacial acetic acid and dichloromethane (DCM). Cool the flask to 0 °C. Causality: Acetic acid acts as a weak acid catalyst to polarize the Br-Br bond, while 0 °C prevents over-bromination[1].

  • Electrophilic Addition: Dissolve Br₂ (1.05 equiv) in DCM and add it dropwise to the reaction mixture over 30 minutes.

  • Self-Validation Checkpoint: The reaction is self-indicating; the deep red color of the bromine solution will dissipate into a pale yellow mixture as the electrophilic aromatic substitution consumes the Br₂.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted bromine. Basify carefully with NaHCO₃, extract with DCM, and recrystallize to yield the pure halogenated aromatic amine[1].

Mandatory Visualization: Synthetic Workflows

SyntheticWorkflow cluster_0 Pathway A: Pd-Catalyzed Cross-Coupling cluster_1 Pathway B: Benzyne Chemistry cluster_2 Pathway C: Electrophilic Substitution SM 3-Chloro-N,N-dimethylaniline (Scaffold) CondA Pd Precatalyst Kwong's Ligand LiOtBu SM->CondA Methyl Sulfonamides CondB TMPLi Base THF Solvent -78 °C to RT SM->CondB Heteroarenes CondC Br2, Acetic Acid Temperature Control SM->CondC Electrophile ProdA α-Aryl Sulfonamides (Triptan Intermediates) CondA->ProdA ProdB Regioselective Biaryls (Heterocycle Arylation) CondB->ProdB ProdC 3-Bromo-5-chloro- N,N-dimethylaniline CondC->ProdC

Divergent synthetic workflows utilizing the 3-chloro-N,N-dimethylaniline scaffold.

References

  • EvitaChem Product Specifications : "Buy 3-Bromo-5-chloro-N,N-dimethylaniline (EVT-1698662)". EvitaChem. 1[1]

  • NSF Public Access Repository : "Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides". NSF.gov. 7[7]

  • NIH PubMed Central : "Base-Mediated Intermolecular sp2 C-H Bond Arylation via Benzyne Intermediates". J. Am. Chem. Soc.5[5]

  • NIH PubMed Central : "Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides". Adv Synth Catal.2[2]

  • NIH PubMed Central : "Base-Mediated Intermolecular sp2 C-H Bond Arylation via Benzyne Intermediates" (Extended Mechanistic Review). NIH.gov. 3[3]

  • NIH PubMed Central : "Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides" (Extended Protocol Review). NIH.gov. 4[4]

  • DockSci : "Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides" (Methodology). DockSci.com. 6[6]

Sources

Troubleshooting & Optimization

Preventing oxidation of 5-Chloro-N,N-dimethyl-O-toluidine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of 5-Chloro-N,N-dimethyl-O-toluidine

Executive Summary

5-Chloro-N,N-dimethyl-o-toluidine (5-Cl-DMT) is a critical tertiary amine intermediate, often utilized as a polymerization accelerator or a scaffold in pharmaceutical synthesis.[1] Its electron-rich nitrogen center makes it highly susceptible to oxidative dealkylation and N-oxide formation upon exposure to atmospheric oxygen and light.

This guide provides a mechanistic understanding of these degradation pathways and establishes a self-validating storage and recovery protocol to ensure reagent integrity.

Module 1: The Mechanistic "Why"

Q: Why does my reagent turn brown even in a closed bottle?

A: The darkening of 5-Cl-DMT is a visual indicator of "Quinoid" impurity formation. While the chlorine atom at the 5-position provides some electron-withdrawing stability compared to the parent N,N-dimethyl-o-toluidine, the molecule remains prone to a radical-mediated oxidation cascade.

The Degradation Pathway:

  • Initiation: Trace metals or UV light catalyze the transfer of an electron from the nitrogen lone pair to molecular oxygen (

    
    ), forming an Amine Radical Cation .[1]
    
  • Propagation: This radical cation can react further to form N-Oxides (colorless but reactive) or undergo H-abstraction.

  • Chromophore Formation: Advanced oxidation leads to imino-quinone or benzoquinone-like species. These highly conjugated systems absorb visible light, resulting in the characteristic yellow-to-brown discoloration.[1]

Visualizing the Pathway:

OxidationMechanism Start 5-Cl-DMT (Colorless Liquid) Trigger Trigger: O2 + Light/Heat Start->Trigger Radical Radical Cation [Ar-N•+Me2] Trigger->Radical e- Transfer NOxide N-Oxide (Impurity) Radical->NOxide O2 addition Quinoid Quinoid Species (Brown Color) Radical->Quinoid Conjugation

Figure 1: Simplified oxidative degradation cascade of N,N-dialkyl anilines leading to colored impurities.

Module 2: The "Gold Standard" Storage Protocol

Q: How should I store 5-Cl-DMT to prevent degradation?

A: Relying solely on the manufacturer's bottle is insufficient for long-term stability. You must eliminate the three vectors of decay: Oxygen, Moisture, and Light. [1]

Protocol: The Inert Gas Barrier System
ParameterSpecificationRationale
Atmosphere Argon (Ar)Argon is denser than air, forming a "blanket" over the liquid surface.[1] Nitrogen (

) is lighter and diffuses away faster when the container is opened.
Container Amber Glass / FoilBlocks UV radiation which catalyzes radical formation.
Seal Parafilm + Teflon TapePrevents oxygen diffusion through cap threads.
Temp 2°C to 8°CSlows kinetic rate of auto-oxidation.
Workflow Diagram

StorageWorkflow Receive 1. Receive Reagent Inspect 2. Inspect Color (Clear/Pale Yellow?) Receive->Inspect Aliquot 3. Aliquot under Argon (Schlenk/Glovebox) Inspect->Aliquot Pass Purify See Module 3 (Purification) Inspect->Purify Fail (Brown) Seal 4. Seal: Teflon Tape + Parafilm Aliquot->Seal Store 5. Store at 4°C (Amber Vial) Seal->Store

Figure 2: Decision matrix for receiving and storing air-sensitive amines.

Module 3: Diagnosis & Rescue (Troubleshooting)

Q: My reagent is dark brown. Is it ruined?

A: Not necessarily. The colored impurities often exist in trace amounts (ppm level) but have high extinction coefficients. You can recover the pure amine using Vacuum Distillation or Adsorption Filtration .

Method A: Basic Alumina Filtration (Rapid Cleanup)

Best for small volumes (<10 mL) or removing N-oxides.[1]

  • Preparation: Pack a glass pipette or small column with Basic Alumina (Activity I).

    • Note: Do not use Acidic Alumina; it will protonate the amine and trap your product.

  • Filtration: Pass the neat liquid (or a concentrated solution in Hexane) through the column.

  • Mechanism: The polar N-oxides and quinoids adsorb strongly to the alumina, while the non-polar tertiary amine elutes.

  • Validation: The filtrate should be clear/pale yellow.

Method B: Vacuum Distillation (High Purity)

Best for large volumes or heavily degraded samples.[1]

  • Setup: Short-path distillation apparatus.

  • Additives: Add a small amount of Zinc Dust (<1% w/w) to the boiling flask.

    • Why? Zinc acts as a reducing agent, preventing further oxidation during the heating process.[1]

  • Conditions: Distill under high vacuum (<1 mmHg).

    • Caution: Do not overheat. 5-Cl-DMT has a high boiling point; excessive heat can trigger decomposition.

  • Collection: Discard the first 5% (forerun) and leave the dark residue in the pot.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Nitrogen instead of Argon? A: Yes, but Argon is superior.[1] Because Argon is heavier than air, it sits on top of the liquid in the vial, providing active protection even if the seal is imperfect.[1] Nitrogen mixes more easily with air.

Q: How does oxidation affect my polymerization reactions? A: Oxidized 5-Cl-DMT contains N-oxides. In redox polymerization (e.g., dental acrylics), the precise stoichiometry of the amine accelerator is critical.[1] N-oxides are inhibitors or retarders of free radical polymerization, leading to incomplete curing or sticky surfaces.[1]

Q: Is the "O-Toluidine" structure safer than "P-Toluidine"? A: "Safer" is relative. While the ortho-methyl group provides steric hindrance that slightly reduces reactivity compared to the para-isomer, o-toluidine derivatives are suspected carcinogens . Always handle 5-Cl-DMT in a fume hood with double-gloving (Nitrile).

Q: How do I validate purity without running a full reaction? A:

  • TLC: Run on silica gel (Solvent: 10% EtOAc in Hexane). The amine will move; the N-oxide will stay at the baseline.

  • NMR: Check for the disappearance of the N-methyl singlet. N-oxides typically shift the N-Me protons downfield (higher ppm) compared to the pure amine.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: N,N-Dimethyl-o-toluidine derivatives.Link[1]

  • Garg, P., et al. (2010).[1] "A Kinetic Mechanism Study of Periodate Oxidation of N,N-Dimethyl-p-Toluidine." Asian Journal of Chemistry.[2][3]Link[1]

  • Biotage. (2023).[4] "Alumina sample cleanups: Acid, Neutral, and Basic."[1] Biotage Knowledge Base.Link[1]

  • BenchChem. (2025).[5][6] "Technical Support: Purification of N,N-Dimethylaniline derivatives." Link[1]

  • Teledyne ISCO. (2012). "RediSep Basic Alumina Column Purification of High pKa Compounds." Link

Sources

Purification of 5-Chloro-N,N-dimethyl-O-toluidine by vacuum distillation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Chloro-N,N-dimethyl-O-toluidine by Vacuum Distillation

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the purification of halogenated aniline derivatives.

5-Chloro-N,N-dimethyl-O-toluidine (CAS: 136041-67-3) is a sterically hindered, halogenated aromatic amine. Like most substituted toluidines, it has a high boiling point (>220 °C at atmospheric pressure) and is highly susceptible to thermal degradation, oxidation, and polymerization when heated in the presence of oxygen[1]. Vacuum distillation is the gold-standard purification method, as it leverages the Clausius-Clapeyron relationship to drastically lower the boiling point, allowing for safe isolation.

Troubleshooting Workflow

Before adjusting your heating mantles or vacuum pumps, consult the logical workflow below to isolate the root cause of your distillation failure.

VacuumTroubleshooting Start Distillation Issue Identified Q1 Is target vacuum (<20 mmHg) reached? Start->Q1 Leak System Leak / Pump Issue Regrease joints & check oil Q1->Leak No Q2 Is the distillate dark or discolored? Q1->Q2 Yes Oxidation Thermal Degradation or Oxidation Q2->Oxidation Yes Q3 Is the liquid bumping violently? Q2->Q3 No FixOx Lower pressure & purge with inert gas (Argon) Oxidation->FixOx BumpFix Enable magnetic stirring or use capillary bleed Q3->BumpFix Yes Success Optimal Distillation Parameters Achieved Q3->Success No

Workflow for troubleshooting vacuum distillation of substituted toluidines.

Standard Operating Procedure: Self-Validating Protocol

To ensure scientific integrity and prevent product loss, follow this causality-driven methodology. Every step is designed to validate the system's integrity before proceeding to the next phase.

Step 1: Apparatus Assembly & Leak Validation

  • Action: Inspect all glassware for star cracks (implosion risk). Lightly coat every ground-glass joint with high-vacuum silicone grease[2]. Assemble a short-path distillation apparatus.

  • Causality: Unlike atmospheric distillations, a single ungreased joint will compromise the vacuum, forcing you to use higher temperatures that degrade the toluidine[2].

Step 2: Bump Prevention Setup

  • Action: Insert a PTFE-coated magnetic stir bar into the distillation flask. Do not use boiling stones.

  • Causality: Boiling stones rely on trapped air to provide nucleation sites for boiling. Under vacuum, this air is instantly evacuated, rendering the stones useless[2]. Without continuous magnetic stirring to mix the thermal layers, the massive temperature gradient between the heated bottom and evaporatively cooled surface will cause violent bumping[3].

Step 3: System Evacuation (Pre-Heating)

  • Action: Turn on the vacuum pump before applying any heat to the mantle[2].

  • Self-Validation: Listen closely to the apparatus. A hissing sound indicates a gross leak[2]. If silent, monitor the manometer until the pressure stabilizes below 20 mmHg.

  • Causality: Applying heat before the vacuum is fully established causes residual low-boiling solvents (or water) to flash-boil violently, which can shoot crude impurities directly into your receiving flask[2].

Step 4: Distillation & Thermal Management

  • Action: Gradually increase the temperature of the heating mantle. If the vapor front stalls below the thermometer, insulate the distillation head and the upper half of the flask with aluminum foil or glass wool[4].

  • Causality: Insulation prevents premature condensation (hold-up volume) caused by environmental heat loss, ensuring the vapor has enough energy to reach the condenser[4].

Step 5: Safe Shutdown Sequence

  • Action: Remove the heating mantle. Crucial: Allow the distillation pot to cool completely to room temperature before turning off the vacuum or venting the system to the atmosphere[2].

  • Causality: Introducing oxygen to a superheated aniline/toluidine derivative causes instantaneous flash-oxidation, turning your purified product into a dark, polymeric sludge[1].

Quantitative Distillation Parameters

The following table summarizes the critical parameters for distilling 5-Chloro-N,N-dimethyl-O-toluidine.

ParameterTypical ValueMechanistic Rationale
System Pressure 10 – 20 mmHgRequired to drastically lower the boiling point and prevent thermal degradation.
Atmospheric BP > 220 °C (Est.)Heating to this temperature causes rapid oxidation and polymerization[4].
Vacuum BP 100 – 120 °CCalculated via the Clausius-Clapeyron equation for safe vaporization under reduced pressure.
Coolant Temperature 5 – 10 °CEnsures efficient condensation and prevents volatile product loss to the vacuum trap[4].
Stirring Speed 400 – 600 RPMDisrupts thermal gradients to prevent bumping; compensates for the failure of boiling stones under vacuum[3].

Frequently Asked Questions (FAQs)

Q1: My purified 5-Chloro-N,N-dimethyl-O-toluidine is a dark red/brown oil instead of a clear liquid. How did this happen? A: Discoloration in substituted toluidines is a hallmark of oxidation and the formation of polymeric or quinoid impurities[1]. This occurs if the compound is exposed to oxygen while hot, or if the heating mantle is set too high, causing thermal degradation[4]. To prevent this, ensure your vacuum is deep enough (<20 mmHg) to lower the boiling point as dictated by the Clausius-Clapeyron equation. Purge the system with Argon before starting, and critically, allow the distillation pot to cool completely to room temperature before venting the system back to atmospheric pressure[2].

Q2: The liquid in the distillation flask is bumping violently, and crude material is splashing into the condenser. What is the solution? A: Bumping is caused by a severe temperature gradient between the heated bottom of the flask and the evaporatively cooled surface of the liquid[3]. If you used standard porous boiling stones, they will fail under vacuum because the trapped air inside their pores is rapidly evacuated, leaving no nucleation sites[2]. You must use vigorous magnetic stirring (400–600 RPM) or a capillary bleed tube to introduce continuous micro-mixing and prevent superheating[3].

Q3: The system is not reaching the target vacuum of 20 mmHg. How do I isolate the leak? A: A compromised vacuum alters the Clausius-Clapeyron dynamics, forcing you to use higher temperatures that degrade the product. Unlike atmospheric setups, every ground-glass joint in a vacuum distillation must be lightly coated with high-vacuum silicone grease[2]. To self-validate the system, isolate the pump and check its baseline pressure. If the pump is fine, reconnect the apparatus and listen for a faint hissing sound, which indicates a gross leak[2]. Inspect all thick-walled vacuum tubing for micro-cracks and ensure the cold trap is properly sealed.

Q4: The vacuum is stable, and the pot is hot, but the toluidine is stubbornly refluxing instead of distilling over. What is wrong? A: This indicates insufficient heat transfer to the vapor phase, leading to premature condensation in the distillation head (high "hold-up" volume)[4]. To resolve this, insulate the distillation column and the upper half of the round-bottom flask with glass wool or aluminum foil[4]. This retains the heat necessary to push the vapor front past the thermometer and into the condenser[2].

References

Sources

Technical Support Center: Troubleshooting N-Methylation Workups & Methyl Iodide Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is engineered for researchers, scientists, and drug development professionals handling N-methylation reactions utilizing methyl iodide (MeI).

Due to its high volatility (b.p. 42.5 °C) and potent alkylating properties, unreacted MeI poses severe neurotoxic and carcinogenic risks. Furthermore, residual MeI can severely complicate downstream purification and biological assay integrity. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions—focusing on the causality behind chemical choices and providing self-validating protocols to ensure absolute safety and product purity.

Part 1: The Chemistry of Methyl Iodide Quenching (Causality & Mechanism)

Methyl iodide is a classic "soft" electrophile. To neutralize it efficiently without degrading your target molecule, we must apply the principles of Hard-Soft Acid-Base (HSAB) theory.

The Causality of Quenching: Effective quenching requires a "soft" nucleophile (such as the sulfur atom in thiosulfate) or a highly reactive unhindered amine. These reagents undergo a rapid


 substitution with MeI, converting the highly volatile, lipophilic liquid into a non-volatile, highly water-soluble ionic salt. This deliberate alteration of physical properties enables phase-based separation—either through liquid-liquid extraction or solid-liquid filtration .

Part 2: Troubleshooting & FAQs

Q1: I have completed my N-methylation, but my product contains base-sensitive functional groups (e.g., esters, lactams). How can I safely quench the excess MeI without hydrolyzing my product? A1: Avoid strong aqueous bases like NaOH. The optimal solution is quenching with aqueous sodium thiosulfate (


) . The thiosulfate anion acts as an exceptionally soft nucleophile, reacting rapidly with MeI to form a Bunte salt (sodium S-methyl thiosulfate).
Causality: This reaction is kinetically favored and occurs at a near-neutral pH, preserving your base-sensitive moieties while rendering the MeI entirely water-soluble for easy removal in the aqueous wash.

Q2: My newly synthesized N-methylated product is highly polar and water-soluble. A standard biphasic aqueous workup will result in massive product loss. What is the alternative? A2: You must transition from a liquid-liquid separation to a solid-liquid separation using a polymer-supported scavenger resin (e.g., aminomethyl polystyrene or polyethyleneimine-supported resins) . Causality: The resin acts as a macroscopic nucleophile. Unreacted MeI quaternizes the resin-bound amines, covalently trapping the alkylating agent on the solid support. Because the separation relies on physical state rather than solubility, you simply filter the resin away, leaving your polar product intact in the organic filtrate.

Q3: Can I bypass quenching and just evaporate the excess MeI using a rotary evaporator? A3: No. This is a critical safety hazard. Direct evaporation of MeI into a standard rotary evaporator traps the toxic, highly volatile liquid in the receiving flask and vacuum pump oil, endangering the next user and risking atmospheric release. If evaporation is absolutely mandated by the workflow, the vacuum pump exhaust must be routed through a


 °C cold trap followed by a secondary liquid quenching bath (e.g., 1M ethanolamine) to ensure total destruction .

Q4: How do I definitively decontaminate my glassware, syringes, and fume hood surfaces post-reaction? A4: Submerge all contaminated equipment in a dedicated decontamination bath containing 10% aqueous ammonium hydroxide or 1M ethanolamine inside the fume hood. Causality: These amines are highly nucleophilic and will systematically degrade residual MeI into water-soluble methylamine salts overnight, ensuring the glassware is safe for standard washing protocols .

Part 3: Quantitative Data & Reagent Selection

Use the following table to compare quenching strategies and select the optimal reagent based on your substrate's properties.

Quenching AgentReaction MechanismPrimary ByproductPhase SystemBest Application
Aqueous Sodium Thiosulfate (

)

Nucleophilic Substitution
Sodium S-methyl thiosulfate (Bunte salt)Biphasic (Aq/Org)Base-sensitive substrates; standard lipophilic products.
Aqueous Ammonium Hydroxide (

)

Nucleophilic Substitution
Methylamine hydroiodide saltsBiphasic (Aq/Org)Base-stable substrates; rapid quenching required.
Polymer-Supported Amine Resin Solid-Phase QuaternizationResin-bound quaternary ammonium iodideMonophasic (Solid/Liquid)Highly polar, water-soluble products; high-throughput synthesis.
Ethanolamine

Nucleophilic Substitution
N-methylethanolamine saltsAqueous BathGlassware and fume hood decontamination.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a Self-Validation Step utilizing the 4-(4-nitrobenzyl)pyridine (NBP) assay. NBP is a colorimetric reagent that turns deep purple/blue exclusively in the presence of active alkylating agents, providing immediate visual proof that the MeI has been successfully neutralized.

Protocol A: Biphasic Aqueous Quench (Sodium Thiosulfate)

Ideal for lipophilic, base-sensitive products.

  • Cooling: Upon completion of the N-methylation reaction, cool the reaction flask to 0 °C using an ice bath to suppress MeI volatility.

  • Quenching: Slowly add an equal volume of saturated aqueous sodium thiosulfate (

    
    ) to the organic reaction mixture.
    
  • Agitation: Stir the biphasic mixture vigorously at room temperature for 1 to 2 hours. Causality: Vigorous stirring maximizes the interfacial surface area between the organic MeI and the aqueous thiosulfate, driving the

    
     reaction to completion.
    
  • Self-Validation (NBP Test): Extract a 10 µL aliquot of the organic layer. Add it to 1 mL of acetone, followed by 100 µL of 5% NBP in acetone. Heat gently at 60 °C for 3 minutes, then add 1 drop of triethylamine.

    • Validation Check: If the solution turns purple, unreacted MeI remains; continue stirring. If it remains colorless/pale yellow, the MeI is fully destroyed.

  • Separation: Transfer to a separatory funnel, isolate the organic layer, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Monophasic Scavenger Resin Workup

Ideal for highly polar, water-soluble products.

  • Preparation: Dilute the completed reaction mixture with an appropriate organic solvent (e.g., THF or DMF) to ensure mobility.

  • Resin Addition: Add 3 to 5 equivalents (relative to the initial MeI excess) of a polymer-supported amine scavenger resin (e.g., aminomethyl polystyrene).

  • Incubation: Shake or gently stir the suspension at room temperature for 4 to 6 hours. Causality: Solid-phase reactions are diffusion-limited. Sufficient time must be allowed for the MeI to penetrate the polymer matrix and react with the bound amine sites.

  • Self-Validation (NBP Test): Take a 10 µL aliquot of the liquid filtrate and perform the NBP colorimetric test as described in Protocol A. A negative (colorless) result validates the complete scavenging of MeI.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin bed twice with the reaction solvent to elute any trapped product. Concentrate the combined MeI-free filtrate.

Part 5: Workflow Visualization

MeI_Workflow Start Unreacted MeI in Reaction Mixture Decision1 Is the target product highly water-soluble? Start->Decision1 Biphasic Biphasic Workup (Product in Organic Phase) Decision1->Biphasic No Monophasic Monophasic Workup (Avoid Aqueous Extraction) Decision1->Monophasic Yes Thiosulfate Quench with Aq. Na2S2O3 (Forms Bunte Salt) Biphasic->Thiosulfate Base-sensitive product Ammonia Quench with Aq. NH4OH (Forms Methylamines) Biphasic->Ammonia Base-stable product Resin Add Polymer-Supported Amine Scavenger Resin Monophasic->Resin Extract Separate Phases & Retain Organic Layer Thiosulfate->Extract Ammonia->Extract Filter Filter Resin & Concentrate Filtrate Resin->Filter

Decision matrix for selecting the optimal methyl iodide removal strategy.

References

  • Synthesis, characterization and development of a high-throughput methodology for the discovery of botulinum neurotoxin A inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Solid-Supported Reagents in Organic Synthesis Source: Academia.edu / Medicinal Research Reviews (John Wiley & Sons) URL:[Link]

  • Kinetic Isotope Effects in the Reduction of Methyl Iodide Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Adsorption and catalytic decomposition of methyl bromide and methyl iodide on activated carbons Source: United States Department of Agriculture (USDA) / Chemosphere URL:[Link]

Technical Support Center: Aromatic Amine Stability & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemical Stability Support Portal. Current Status: Operational Agent: Dr. Aris (Senior Application Scientist) Ticket Subject: Troubleshooting oxidative degradation and color change in aromatic amines (anilines).

Diagnostic Triage: "My sample turned brown. Is it ruined?"

Short Answer: Not necessarily. Aromatic amines are notoriously prone to auto-oxidation. The color change (yellow


 brown 

black) is often caused by trace impurities (quinone imines and oligomers) that have high extinction coefficients. This means a very small amount of impurity can darken the entire sample while the bulk purity remains

.

Visual Diagnostic Table Use this table to assess the state of your reagent before proceeding to purification.

Visual StateLikely PurityDiagnosisRecommended Action
Colorless / Straw Yellow >99%Optimal. Trace oxidation has begun but is chemically insignificant for most reactions.Use immediately. Flush headspace with Argon before resealing.
Amber / Red-Brown 95-98%Compromised. Significant accumulation of N-oxide and azo-coupling products.Purify. Simple distillation or recrystallization is required for sensitive catalysis or biological assays.
Opaque Black / Tar <90%Degraded. Extensive polymerization (polyaniline-like chains) and radical coupling.Discard or Rigorous Rescue. Requires acid-base extraction followed by zinc-dust distillation.
The Chemistry of Degradation (Root Cause Analysis)

User Question: "Why does this happen even in a sealed bottle?"

Technical Insight: The degradation is an auto-catalytic radical chain reaction. It is driven by photolysis (light) and atmospheric oxygen . Even in a sealed bottle, the headspace oxygen and ambient UV light can initiate the formation of an anilino radical.

Once formed, these radicals couple to form hydrazobenzenes, which oxidize further into azo compounds (yellow/orange) and eventually complex polyphenylene-amine oligomers (dark brown/black).

Mechanistic Pathway (Visualization) The following diagram illustrates the cascade from a clear amine to a colored oligomer.

OxidationMechanism cluster_factors Accelerating Factors Amine Primary Aromatic Amine (Colorless) Radical Anilino Radical (Reactive Intermediate) Amine->Radical hv (Light) + O2 Dimer Hydrazobenzene / Azo Dimer (Yellow/Orange) Radical->Dimer Radical Coupling Polymer Complex Oligomers (Dark Brown/Black) Dimer->Polymer Polymerization (Quinone Imines) TraceMetals Trace Metals (Fe, Cu) TraceMetals->Radical Heat Heat (>25°C)

Figure 1: The oxidative cascade of aromatic amines. Note that the "colored" compounds are downstream products; the initial radical formation is the rate-limiting step.

Remediation Protocols: How to Purify

User Question: "I need >99% purity for a kinetic study. How do I fix my brown aniline?"

Standard Protocol: Zinc Dust Distillation Do not simply distill aromatic amines. Heating an oxidized amine accelerates the oxidation, often resulting in a distillate that turns colored again within minutes. You must use a reducing agent during the distillation.

Why Zinc Dust? Zinc acts as an in-situ reducing agent. It suppresses the formation of N-oxides during the heating process and reduces existing trace oxidation products (like azobenzene) back to the amine or non-volatile salts that remain in the pot [1].

Step-by-Step Workflow:

  • Preparation:

    • Assemble a short-path distillation apparatus.

    • Crucial: Add Zinc Dust (1–2% by weight of the amine) directly into the distillation flask.

    • Add a stir bar to prevent bumping.

  • The Distillation:

    • Flush the system with Nitrogen or Argon for 5 minutes.

    • Apply vacuum (aromatic amines have high boiling points; atmospheric distillation can cause thermal decomposition).

    • Heat the bath. Discard the first 5% of the distillate (fore-run), which contains water and volatile impurities.

  • Collection:

    • Collect the main fraction in a receiver flask wrapped in aluminum foil (light protection).

    • The product should be water-white (colorless).

  • Storage (Immediate):

    • Do not leave the purified product in the collection flask. Transfer immediately to an amber vial under inert gas.

Alternative: The Hydrochloride Salt Method (For Solid Storage) If you do not use the amine frequently, convert it to its HCl salt. The salt form (Aniline[1]·HCl) is significantly more resistant to oxidation than the free base [2].

  • Dissolve the amine in diethyl ether.

  • Bubble dry HCl gas or add ethereal HCl.

  • Filter the white precipitate (Aniline Hydrochloride).

  • Recrystallize from ethanol/water if necessary.

  • Store the solid indefinitely. Liberate the free amine with NaOH only when needed.

Prevention & Storage Strategy

User Question: "How do I stop this from happening again?"

The "Golden Rules" of Amine Storage:

  • Exclude Light: UV radiation is the primary initiator of the radical mechanism. Use amber glass or wrap containers in foil.

  • Exclude Oxygen: Always backfill headspace with Argon or Nitrogen after use.

  • Control Temperature: Store at 4°C. Cold temperatures significantly slow the radical propagation rate [3].

Storage Decision Tree

StorageProtocol Start New/Purified Amine Freq Usage Frequency? Start->Freq Daily Daily/Weekly Freq->Daily High Rare Monthly/Yearly Freq->Rare Low LiquidStore Store as Liquid (Amber Vial + Argon + 4°C) Daily->LiquidStore SolidStore Convert to HCl Salt (Solid State = High Stability) Rare->SolidStore

Figure 2: Decision matrix for long-term storage of aromatic amines.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 4.1.28 for purification of Aniline via Zinc Dust distillation).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Detailed protocols on salt formation and recrystallization).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6115, Aniline. (Section: Stability and Shelf Life).

Sources

Technical Support Center: Methylated 5-Chloro-o-toluidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of mono- and dimethylated 5-chloro-o-toluidine products Content Type: Technical Support Center Guide

Current Status: Operational | Support Level: Tier 3 (Senior Scientist)

Welcome to the Advanced Applications Support Center. This guide addresses the separation, purification, and analysis of 5-chloro-o-toluidine (5-COT) and its N-methylated derivatives:

  • Mono-methyl: N-methyl-5-chloro-o-toluidine (NM-5-COT)

  • Di-methyl: N,N-dimethyl-5-chloro-o-toluidine (NDM-5-COT)

These aromatic amines exhibit distinct physicochemical behaviors driven by the "ortho-effect" and hydrogen bonding capabilities. Below are the field-proven protocols and troubleshooting guides designed to resolve your separation challenges.

📊 Quick Reference: Physicochemical Properties

Estimated values based on o-toluidine analog trends and substituent constants.

Property5-Chloro-o-toluidine (Primary)N-Methyl-5-COT (Secondary)N,N-Dimethyl-5-COT (Tertiary)Separation Lever
Boiling Point ~239°C~245–250°C (High)~225–230°C (Low)Distillation
pKa (Conj. Acid) ~4.4~4.8~4.2pH Extraction
H-Bonding Donor & AcceptorDonor & AcceptorAcceptor OnlyChromatography
Derivatization Reacts w/ AnhydridesReacts w/ AnhydridesInert Chemo-selective

🔬 Module 1: Analytical Separation (HPLC)

Ticket #402: "I cannot resolve the mono- and di-methylated peaks; they co-elute with significant tailing."

The Solution: pH-Modulated Reversed-Phase Chromatography

Aromatic amines are weak bases. At neutral pH, they exist in an equilibrium between ionized (protonated) and neutral forms, causing peak broadening. You must force the equilibrium to one state.

Optimized Method Protocol
  • Column: C18 Base-Deactivated (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH adjusted to 5.5 (acetic acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 30% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Isosbestic point region) and 280 nm.

Troubleshooting Q&A

Q: Why are my peaks tailing despite using a C18 column? A: Tailing is caused by the interaction of the positively charged amine nitrogen with residual silanol groups (Si-OH) on the silica support.

  • Fix 1: Use a "End-capped" or "Base-deactivated" column designed for high pH stability.

  • Fix 2: Add an ion-pairing modifier. Add 0.1% Triethylamine (TEA) to the aqueous mobile phase. The TEA competes for the silanol sites, sharpening the target amine peaks.

Q: The N,N-dimethyl product elutes earlier than expected. Is this correct? A: Yes. Unlike the primary and secondary amines, the tertiary N,N-dimethyl derivative lacks an N-H bond. It cannot act as a hydrogen bond donor to the stationary phase or solvent in the same capacity. Furthermore, the two methyl groups create a "greasy" shield, but the lack of polarity often dominates in RP-HPLC, causing it to elute differently depending on the specific pH and column chemistry. In high pH (neutral form) methods, it often elutes last due to hydrophobicity. In acidic methods (protonated), elution order can flip based on pKa differences.

⚗️ Module 2: Preparative Separation (Purification)

Ticket #509: "I need to isolate the N,N-dimethyl product from a mixture containing 15% mono-methyl impurity on a 50g scale."

The Solution: The "Orthogonal" Workflow

Relying solely on distillation is difficult due to the proximity of boiling points (though the tertiary amine often boils lower). A chemical scavenging step is the most robust method for high purity.

Workflow Diagram (DOT Visualization)

SeparationWorkflow Start Crude Mixture (Primary, Mono, Di) Step1 Step 1: Fractional Distillation (Vacuum, ~20 mmHg) Start->Step1 Distillate Distillate Fraction 1 (Rich in N,N-Dimethyl) Step1->Distillate Lower BP (~225°C) Residue Residue/High Boilers (Mono & Primary) Step1->Residue Higher BP Step2 Step 2: Chemical Scavenging Add Acetic Anhydride (1.1 eq to impurity) Distillate->Step2 If Purity < 98% Reaction Acetylation Reaction (Converts Mono/Primary to Amides) Step2->Reaction Step3 Step 3: Acid Extraction Wash with 1M HCl Reaction->Step3 OrganicLayer Organic Layer (Contains Neutral Amides) Step3->OrganicLayer Discard AqueousLayer Aqueous Layer (Contains N,N-Dimethyl Salt) Step3->AqueousLayer Keep Final Step 4: Basify & Extract Pure N,N-Dimethyl-5-COT AqueousLayer->Final NaOH to pH > 10

Caption: Figure 1. Integrated distillation and chemical scavenging workflow for isolating tertiary amines.

Detailed Protocol: Chemical Scavenging

This method exploits the fact that tertiary amines cannot be acylated, whereas primary and secondary amines react rapidly to form neutral amides.

  • Quantification: Determine the molar amount of Mono-methyl impurity via HPLC/GC.

  • Acylation: Dissolve the crude distillate in Toluene. Add Acetic Anhydride (1.2 equivalents relative to the impurity, not the whole mass). Stir at room temperature for 1 hour.

    • Mechanism:[1][2][3][4][5][6][7]

      
      
      
    • The tertiary amine (

      
      ) remains unreacted.[1][7]
      
  • Acid Wash: Extract the toluene mixture with 1M HCl .

    • Result: The tertiary amine protonates and moves to the water phase. The neutral amide impurity stays in the Toluene.

  • Recovery: Separate the aqueous layer, basify with 4M NaOH to pH > 12, and extract with Ethyl Acetate. Dry and evaporate to yield pure N,N-dimethyl-5-chloro-o-toluidine.

⚙️ Module 3: Synthesis Control (Root Cause Analysis)

Ticket #711: "Why is my methylation yielding so much mono-methyl product? I am using excess methyl iodide."

The Solution: Controlling the Alkylation Pathway

Direct alkylation with alkyl halides (Methyl Iodide) is notoriously difficult to control due to the "polyalkylation" effect. The product is often more nucleophilic than the starting material.

Q: How do I stop at the Mono-methyl stage? A: Direct alkylation is poor for this. Switch to Reductive Amination .

  • Reagent: Use 1 equivalent of Formaldehyde (or Paraformaldehyde) and Sodium Cyanoborohydride (

    
    ) in Methanol/Acetic Acid.
    
  • Mechanism: Forms the imine, which is reduced. Sterics allow you to stop at the mono-stage if stoichiometry is controlled (1.0 eq).

Q: How do I force the Di-methyl stage (complete conversion)? A: Use Eschweiler-Clarke Methylation .

  • Protocol: Reflux the amine with excess Formic Acid and Formaldehyde .

  • Why it works: The hydride source is the formate ion. This reaction specifically targets the formation of tertiary amines and will drive all primary and secondary species to the N,N-dimethyl state, simplifying your downstream separation to just "Product vs. Non-amine impurities."

📚 References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7246, 5-Chloro-2-methylaniline. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Hinsberg separation and amine properties).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Source for base-deactivated column selection and pH control).

  • Occupational Safety and Health Administration (OSHA). 4-Chloro-o-toluidine Method Data.[8] Retrieved from [Link] (Used for analog analytical method validation).

Disclaimer: These protocols involve hazardous chemicals (aromatic amines, acetic anhydride). Always consult the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.

Sources

Technical Guide: Controlling Polymerization Exotherms via Chlorinated Amine Accelerators

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Exotherm Challenge in Redox Polymerization

In drug delivery systems, dental composites, and biomedical resin applications, the Benzoyl Peroxide (BPO) / Tertiary Amine redox system is the industry standard for initiating free-radical polymerization at ambient temperatures. However, this reaction is inherently exothermic.

The Problem: Standard accelerators like N,N-Dimethyl-p-toluidine (DMPT) are highly nucleophilic. They react rapidly with BPO, generating a burst of free radicals. This leads to a "snap cure"—a rapid spike in temperature (exotherm) that can:

  • Degrade thermolabile active pharmaceutical ingredients (APIs) in drug-eluting polymers.

  • Cause thermal necrosis in surrounding tissue (in bone cements/dental applications).

  • Induce stress cracking or shrinkage in the final polymer matrix.

The Solution: Chlorinated amine accelerators (specifically ring-chlorinated tertiary amines like 4-Chloro-N,N-dimethylaniline ) provide a chemical "brake" on this process. By introducing an electron-withdrawing chlorine atom onto the aromatic ring, you reduce the amine's reactivity, spreading the heat generation over a longer period and lowering the peak temperature (


).

Mechanism of Control: Electronic Tuning

To master exotherm control, you must understand the electronic influence of the aromatic substituent on the amine's nitrogen atom.

The Hammett Relationship in Polymerization

The rate of the redox reaction between BPO and a tertiary amine depends on the nucleophilicity of the nitrogen lone pair.

  • DMPT (Standard): Contains a Methyl group (-CH₃) in the para position. This is an Electron Donating Group (EDG) . It pushes electron density into the ring and onto the nitrogen, making it more reactive.

  • Chlorinated Amine: Contains a Chlorine atom (-Cl) in the para position. This is an Electron Withdrawing Group (EWG) (via induction). It pulls electron density away from the nitrogen, making it less reactive.

Visualizing the Pathway

The following diagram illustrates how the substituent (X) dictates the rate of the critical electron transfer step.

G Amine_DMPT DMPT (X = -CH3) High Electron Density Complex Charge Transfer Complex Amine_DMPT->Complex Fast Attack (k_fast) Amine_Cl 4-Chloro-DMA (X = -Cl) Low Electron Density Amine_Cl->Complex Slow Attack (k_slow) BPO Benzoyl Peroxide (BPO) BPO->Complex Radicals Benzoate Radical (PhCOO•) + Amine Radical Cation Complex->Radicals Decomposition Polymer Polymerization (Exotherm Release) Radicals->Polymer Initiation

Figure 1: Mechanistic pathway showing how the chlorine substituent retards the initial nucleophilic attack on BPO, throttling the rate of radical generation.

Comparative Data: DMPT vs. 4-Chloro-DMA

The following table summarizes the kinetic differences you can expect when substituting DMPT with 4-Chloro-N,N-dimethylaniline in a standard methyl methacrylate (MMA) bulk polymerization.

FeatureN,N-Dimethyl-p-toluidine (DMPT)4-Chloro-N,N-dimethylaniline
Substituent Methyl (-CH₃)Chlorine (-Cl)
Electronic Effect Electron Donating (Activator)Electron Withdrawing (Deactivator)
Relative Reactivity High (1.0 reference)Low (~0.2 - 0.4 relative rate)
Gel Time Short (Fast Cure)Extended (Long Working Time)
Peak Exotherm (

)
High (>100°C in bulk) Moderate (<70°C in bulk)
Color Stability Prone to yellow/brown darkeningGenerally better, but still yellows
Primary Use Case Rapid repair, thin filmsLarge volumes, drug delivery, heat-sensitive potting

Experimental Protocol: Switching to Chlorinated Accelerators

Objective: Reduce the peak exotherm of a BPO-initiated acrylic resin by substituting DMPT with 4-Chloro-N,N-dimethylaniline.

Materials
  • Monomer: Methyl Methacrylate (MMA) or dimethacrylate blend (e.g., TEGDMA/Bis-GMA).

  • Initiator: Benzoyl Peroxide (BPO), granular (98%).

  • Accelerator A: N,N-Dimethyl-p-toluidine (DMPT).[1][2]

  • Accelerator B: 4-Chloro-N,N-dimethylaniline (Solid or liquid depending on purity/grade).

Step-by-Step Workflow
  • Molar Equivalent Calculation (Critical):

    • Do not substitute 1:1 by weight. The molecular weights differ.[3]

    • MW DMPT = 135.21 g/mol .[2]

    • MW 4-Chloro-DMA = 155.62 g/mol .[4]

    • Formula: To replace

      
       grams of DMPT, use 
      
      
      
      grams of 4-Chloro-DMA to maintain the same molar concentration of amine sites.
  • Preparation of Resin Base:

    • Dissolve the calculated amount of amine accelerator into the monomer phase.

    • Note: 4-Chloro-DMA is a solid at room temperature (MP ~21°C) but melts easily or dissolves in MMA. Ensure complete dissolution.

  • Initiation:

    • Add BPO (typically 0.5% - 2.0% w/w) to the monomer/amine solution only when ready to cure .

    • Tip: For consistent kinetics, predissolve BPO in a separate aliquot of monomer and mix the two liquids (Two-Paste System).

  • Exotherm Measurement:

    • Pour resin into a mold (e.g., PTFE cylinder).

    • Insert a thermocouple into the geometric center of the mass.

    • Record temperature vs. time.

  • Tuning:

    • If the cure is too slow with 4-Chloro-DMA, do not revert to DMPT immediately. Instead, increase the concentration of 4-Chloro-DMA or blend it with a small fraction of DMPT (e.g., 90% Chloro / 10% Methyl) to "dial in" the specific rate.

Troubleshooting & FAQ

Q1: The reaction is not curing at all (tacky surface). What happened?

Cause: The chlorinated amine is significantly less reactive. If you used the same weight percent as DMPT, you have fewer amine molecules, and they are slower. Fix:

  • Verify you used molar equivalents (see Protocol).

  • Increase the BPO concentration. The slower amine requires a higher standing concentration of peroxide to generate enough radicals to overcome oxygen inhibition.

  • Oxygen Inhibition: Chlorinated amines are slower, giving atmospheric oxygen more time to quench surface radicals. Cover the mold with Mylar or cure in a nitrogen blanket.

Q2: Can I mix DMPT and 4-Chloro-DMA?

Answer: Yes. This is a powerful technique called "Cocktailing."

  • Scenario: DMPT is too hot (

    
     120°C), but 4-Chloro-DMA is too slow (cure takes 2 hours).
    
  • Solution: Use a 50:50 molar blend. The DMPT provides the initial "kick" to gel the resin, while the 4-Chloro-DMA sustains the cure at a lower rate, smoothing out the exotherm curve.

Q3: My polymer is turning yellow. Is the chlorinated amine responsible?

Answer: All aromatic amines produce colored byproducts (quinoid structures) upon oxidation. However, 4-Chloro-DMA often produces a slightly different hue (sometimes lighter or more greenish-yellow) compared to the deep brown/orange of DMPT.

  • Fix: Add a UV stabilizer (e.g., Tinuvin P) or use a color-correcting dye (blue/violet) to mask the yellowing. If color is critical, you may need to switch to a non-aromatic system (e.g., amine-free or aliphatic amine), though this requires different initiators (like camphorquinone for light cure).

Q4: Is 4-Chloro-N,N-dimethylaniline toxic?

Answer: Yes, like all aniline derivatives, it is toxic by inhalation, ingestion, and skin absorption. It can cause methemoglobinemia.

  • Safety: Handle in a fume hood. Wear nitrile gloves. It is generally comparable in handling hazards to DMPT but always consult the specific SDS.

References

  • Walling, C., & Indictor, N. (1958). Solvent Effects and Initiator Efficiency in the Benzoyl Peroxide-Dimethylaniline System. Journal of the American Chemical Society, 80(21), 5814–5818. Link

  • Bowen, R. L., & Argentar, H. (1971). Amine Accelerators for Methacrylate Resin Systems. Journal of Dental Research, 50(4), 923–928. Link

  • Brauer, G. M., et al. (1956).
  • Meltzer, T. H., & Tobolsky, A. V. (1954). Kinetics of Polymerization of Styrene Initiated by the System Benzoyl Peroxide-Dimethylaniline. Journal of the American Chemical Society, 76(20), 5178–5180. Link

  • Vazquez, B., et al. (1998). Reactivity of Benzoyl Peroxide/Amine System as an Initiator for the Free Radical Polymerization of Dental and Orthopaedic Dimethacrylate Monomers. Journal of Biomedical Materials Research, 42(4), 611-619. Link

Sources

Validation & Comparative

Analytical Precision in API Characterization: FTIR Profiling of N,N-Dimethyl and Chloro Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical development, confirming the structural integrity of Active Pharmaceutical Ingredients (APIs) is a non-negotiable quality control step. Many critical drugs—such as chlorpheniramine, diclofenac, and ziprasidone—contain specific functional moieties like N,N-dimethyl (tertiary amines) and chloro (halogenated) groups[1]. Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline analytical technique for this characterization. However, misinterpretation of spectral data or improper sampling techniques can lead to false negatives, particularly for weakly absorbing groups.

This guide provides an in-depth comparison of FTIR sampling modalities and a mechanistic breakdown of the characteristic peaks for N,N-dimethyl and chloro functional groups, designed to serve as a self-validating reference for analytical scientists.

Spectroscopic Causality: Vibrational Mechanics

To accurately interpret FTIR spectra, analysts must understand the physical causality behind the absorption bands rather than relying solely on pattern matching.

The N,N-Dimethyl Group (Tertiary Amine)

Identifying tertiary amines via FTIR is notoriously challenging compared to primary or secondary amines[2]. The causality lies in the molecular structure: the nitrogen atom is bonded to three carbon atoms, meaning there are no N-H bonds. Consequently, the strong, diagnostic N-H stretching bands typically found in the 3300–3500 cm⁻¹ region are completely absent[3].

To positively identify an N,N-dimethyl group, analysts must rely on a combination of secondary markers:

  • N-CH₃ Symmetric Stretch: The methyl groups attached to the nitrogen exhibit a highly specific symmetric stretch. In aromatic tertiary amines, this sharp, medium-intensity peak appears in the 2810–2790 cm⁻¹ range[2].

  • C-N Stretch: The C-N stretching vibration occurs in the fingerprint region. For aliphatic amines, it presents as a weak-to-medium band between 1250–1020 cm⁻¹ due to the low polarity of the C-N bond[4]. In aromatic systems, resonance increases bond polarity, shifting the peak to a stronger band at 1335–1250 cm⁻¹[4].

The Chloro Group (C-Cl)

The identification of chlorinated compounds relies on the principles of Hooke's Law applied to molecular vibrations. Chlorine is a heavy halogen; the increased reduced mass of the C-Cl oscillator significantly lowers its vibrational frequency. As a result, the C-Cl stretching vibration is pushed deep into the lower fingerprint region, presenting as a strong, distinct peak between 800 and 600 cm⁻¹,[5].

Quantitative Spectral Data Comparison

The following table summarizes the key diagnostic peaks required to differentiate these functional groups within a complex API matrix.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak Intensity & ShapeCausality / Notes
N,N-Dimethyl (Tertiary Amine)N-H StretchAbsent N/ALack of N-H bonds prevents absorption at 3300-3500 cm⁻¹[3].
N,N-Dimethyl (Aromatic)N-CH₃ Symmetric Stretch2810 – 2790Medium, SharpSpecific to methyl groups attached directly to the nitrogen atom[2].
N,N-Dimethyl (Aliphatic)C-N Stretch1250 – 1020Weak to MediumLow bond polarity results in a weaker dipole moment change[4].
N,N-Dimethyl (Aromatic)C-N Stretch1335 – 1250StrongResonance with the aromatic ring increases bond polarity[4].
Chloro Group (Aliphatic/Aromatic)C-Cl Stretch800 – 600Strong, BroadHeavy atom effect (high reduced mass) lowers the vibrational frequency,[5].

Logical Identification Workflow

G Start Unknown API Spectrum CheckNH Are bands present at 3300-3500 cm⁻¹? Start->CheckNH IsPrimarySec Primary/Secondary Amine (or OH present) CheckNH->IsPrimarySec Yes CheckCN C-N Stretch: 1335-1020 cm⁻¹? N-CH3 Stretch: ~2800 cm⁻¹? CheckNH->CheckCN No (Indicates Tertiary) IsTertiary N,N-Dimethyl Confirmed (Tertiary Amine) CheckCN->IsTertiary Yes CheckCCl Strong peak at 800-600 cm⁻¹? CheckCN->CheckCCl No IsTertiary->CheckCCl IsChloro Chloro Group (C-Cl) Confirmed CheckCCl->IsChloro Yes Reject Target Groups Absent CheckCCl->Reject No

Caption: Logical decision tree for identifying N,N-dimethyl and chloro functional groups via FTIR.

Methodological Comparison: ATR-FTIR vs. Transmission FTIR

The choice of sampling modality fundamentally alters the resulting spectrum and must be carefully selected based on the API's physical properties.

  • Attenuated Total Reflectance (ATR-FTIR): ATR relies on an evanescent wave penetrating the sample surface (typically 1–2 µm deep) when in contact with a high-refractive-index crystal (e.g., Diamond, ZnSe)[6]. Because penetration depth is directly proportional to wavelength, peaks at lower wavenumbers (such as the C-Cl stretch at 800-600 cm⁻¹) will appear artificially more intense than those at higher wavenumbers (like the N-CH₃ stretch). ATR requires minimal preparation, making it non-destructive and ideal for rapid surface analysis[6].

  • Transmission FTIR (KBr Pellet): Transmission measures bulk absorption as the IR beam passes completely through the sample[6]. It strictly adheres to the Beer-Lambert law, providing superior linearity for quantitative analysis[7]. However, the required KBr pelleting process subjects the API to high pressure and potential moisture absorption, which can induce polymorphic transformations or ion exchange in sensitive drugs.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps.

ATR-FTIR Workflow (Surface & Rapid Screening)
  • Crystal Verification: Clean the Diamond/ZnSe crystal with IR-grade isopropanol. Run a background scan. Causality: Validates that the energy throughput is >95% and ensures no residual ghost peaks from previous samples contaminate the baseline.

  • Sample Application: Place 2–5 mg of the API powder directly onto the crystal.

  • Pressure Application: Lower the anvil and apply consistent pressure. Causality: Intimate contact between the API and the crystal is mathematically required for the evanescent wave to interact with the sample matrix[7].

  • Acquisition & Processing: Collect 32–64 scans at 4 cm⁻¹ resolution. Apply an ATR Correction Algorithm post-acquisition. Causality: This mathematical correction adjusts for the wavelength-dependent penetration depth, normalizing the spectrum so it can be accurately compared against standard transmission libraries.

Transmission FTIR Workflow (Bulk & Quantitative Analysis)
  • Background Validation: Run a scan of a blank, pressed KBr pellet. Causality: Accounts for baseline scattering and quantifies any absorbed atmospheric moisture (visible as a broad band at ~3400 cm⁻¹) that could mask amine signals.

  • Sample Preparation: Mix the API with IR-grade KBr at a strict 1:100 ratio using an agate mortar. Causality: Diluting the sample prevents total IR absorption (detector saturation) and peak broadening, ensuring the sample remains within the linear dynamic range of the Beer-Lambert law[7].

  • Pelleting: Press the mixture at 10 tons of pressure under a vacuum for 5 minutes. Causality: The vacuum removes trapped air pockets, reducing light scattering and ensuring a highly transparent pellet[7].

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution. Perform a direct baseline correction.

G Start FTIR Sampling Selection ATR ATR-FTIR Method (Surface Analysis) Start->ATR Trans Transmission Method (Bulk Analysis) Start->Trans ATR_Prep Direct Application to Diamond/ZnSe Crystal ATR->ATR_Prep Trans_Prep Grind with KBr & Press into Pellet Trans->Trans_Prep ATR_Scan Evanescent Wave Penetration (~1-2 µm depth) ATR_Prep->ATR_Scan Trans_Scan Full Beam Penetration (Beer-Lambert Linearity) Trans_Prep->Trans_Scan ATR_Process Apply ATR Correction (Adjust for wavelength dependence) ATR_Scan->ATR_Process Trans_Process Direct Baseline Correction Trans_Scan->Trans_Process End Final Spectral Analysis ATR_Process->End Trans_Process->End

Caption: Methodological workflow comparing ATR-FTIR and Transmission FTIR for API characterization.

References

1. Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I | Jurnal UPI | Link 2.[1] FTIR INTERPRETATION OF DRUGS | RJPN | 1 3.[5] Download - International Journal on Advanced Science, Engineering and Information Technology | insightsociety.org | 5 4.[4] IR Spectroscopy Tutorial: Amines | orgchemboulder.com | 4 5.[3] 24.10: Spectroscopy of Amines | Chemistry LibreTexts | 3 6.[7] Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release | MDPI | 7 7.[6] How to Choose Between ATR and Transmission FTIR | wordpress.com | 6 8.[2] Organic Nitrogen Compounds III: Secondary and Tertiary Amines | Spectroscopy Online | 2 9. Guide to FT-IR Spectroscopy | Bruker | Link

Sources

A Senior Application Scientist's Guide to HPLC Method Development for the Separation of Chlorinated Toluidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Chlorinated Toluidine Isomers

Chlorinated toluidine isomers are a class of aromatic amines that serve as crucial intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1] However, their structural similarity and the varying toxicological profiles among isomers necessitate precise analytical methods for their separation and quantification.[1] The challenge lies in their nearly identical physicochemical properties—subtle differences in the substitution pattern of the chlorine and methyl groups on the benzene ring make them notoriously difficult to resolve using standard chromatographic techniques.[2]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for separating these challenging isomers. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, empowering you to develop robust, selective, and reliable methods grounded in scientific principles.

The Foundation: Understanding Analyte Properties and Chromatographic Principles

Successful method development begins with an understanding of the analyte. Chlorinated toluidines are weakly basic compounds, and the relative positions of the electron-donating methyl group, the electron-withdrawing chlorine atom, and the basic amino group create subtle differences in polarity, pKa, and electron density across the aromatic ring.[3] These differences are the levers we must pull to achieve separation.

The goal of any chromatographic separation is to maximize the resolution (Rs) between adjacent peaks. Resolution is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k). For isomers, where retention is often similar, maximizing selectivity (α) —the ability of the chromatographic system to differentiate between the analytes—is the most critical parameter.

The Method Development Workflow

A systematic approach to method development is crucial. The process involves a logical flow from understanding the analyte to selecting the appropriate column and mobile phase, followed by optimization and validation.

MethodDevelopmentWorkflow Analyte 1. Analyte Characterization (pKa, logP, solubility) Column 2. Stationary Phase Selection (C18, Phenyl, PFP, Mixed-Mode) Analyte->Column Informs initial choice Mobile 3. Mobile Phase Screening (Organic Modifier, pH, Buffer) Column->Mobile Dictates interaction type Optimize 4. Method Optimization (Gradient, Flow Rate, Temp.) Mobile->Optimize Fine-tunes selectivity Validate 5. Validation & System Suitability Optimize->Validate Ensures robustness

Caption: A logical workflow for HPLC method development.

Comparative Analysis of Stationary Phases: The Heart of Selectivity

The choice of stationary phase is the single most important decision in achieving isomer separation. While a standard C18 column is the workhorse of reversed-phase chromatography, it often fails to provide adequate resolution for positional isomers due to its reliance on simple hydrophobic interactions.

Stationary PhasePrimary Separation Mechanism(s)Suitability for Chlorinated Toluidine IsomersKey Considerations
Standard C18 Hydrophobic interactionsLow. Often results in co-elution as isomers have very similar hydrophobicity.Unlikely to provide baseline separation without significant mobile phase manipulation (e.g., ion-pairing).
Phenyl (e.g., Phenyl-Hexyl) Hydrophobic & π-π interactionsHigh. π-π interactions between the phenyl rings of the stationary phase and the analytes provide an orthogonal separation mechanism that is highly sensitive to the isomer's electron density.[4][5]Selectivity can be modulated by the choice of organic modifier (Methanol often enhances π-π interactions more than Acetonitrile).[4]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, shape selectivityVery High. The highly electronegative fluorine atoms create a unique electronic environment ideal for separating halogenated aromatic compounds and positional isomers.Offers multiple interaction modes, providing a high degree of selectivity that can be tuned with mobile phase changes.
Mixed-Mode Hydrophobic & Ion-ExchangeExcellent. Simultaneously leverages hydrophobic differences and the basic nature of the amine group for separation via cation-exchange.[2][6] This dual mechanism is exceptionally powerful for separating basic isomers.Mobile phase pH and buffer concentration are critical parameters for controlling retention and selectivity.[3]

Mobile Phase Optimization: Fine-Tuning the Separation

If the stationary phase is the heart of selectivity, the mobile phase is the brain, controlling the interactions that lead to separation.

The Critical Role of pH

Because toluidines are basic, mobile phase pH is the most powerful tool for manipulating retention and selectivity. The pKa of toluidine isomers is typically in the range of 4.4-5.1.[3]

  • At Low pH (e.g., pH < 3): The amine group is fully protonated (R-NH3+). Separation on a reversed-phase column may be poor due to secondary interactions with residual silanols, leading to peak tailing.[7] However, this is the ideal condition for cation-exchange on a mixed-mode column.

  • At High pH (e.g., pH > 7): The amine group is in its neutral, free-base form (R-NH2). This suppresses silanol interactions and can lead to better peak shape on traditional columns. Separation is then based on subtle differences in the hydrophobicity of the neutral molecules.

  • Near the pKa: Operating near the pKa is generally avoided as small fluctuations in pH can lead to significant changes in retention time, making the method less robust.

Organic Modifier: Acetonitrile vs. Methanol

The choice of organic solvent can also influence selectivity, particularly with phenyl-based columns.

  • Acetonitrile (ACN): A good UV-transparent solvent with low viscosity.

  • Methanol (MeOH): A protic solvent that can be a better hydrogen-bond donor and acceptor. It can sometimes enhance π-π interactions between analytes and phenyl-based stationary phases, leading to changes in elution order and improved resolution compared to ACN.[4][8]

A Validated Experimental Protocol: Separation on a PFP Column

This protocol provides a starting point for the separation of chlorinated toluidine isomers using a PFP stationary phase, which offers a high degree of selectivity.

Chromatographic Conditions
ParameterConditionRationale
Column PFP (Pentafluorophenyl), 4.6 x 150 mm, 3.5 µmProvides multiple interaction mechanisms (hydrophobic, π-π, dipole) essential for isomer resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure consistent protonation of the basic analytes and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Formic acid maintains consistent pH.
Gradient 20% to 60% B over 15 minutesA shallow gradient is crucial for resolving closely eluting isomers.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency.
Detection UV at 245 nmA wavelength where most chlorinated aromatic amines show good absorbance.
Injection Vol. 5 µLSmall volume to prevent band broadening.
Sample & Standard Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each chlorinated toluidine isomer standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Working Standard (10 µg/mL): Create a mixed working standard by diluting the stock solutions in the initial mobile phase composition (e.g., 80% A, 20% B).

  • Sample Preparation: Dissolve the sample in the same diluent as the working standard to a concentration within the expected calibration range. Filter through a 0.45 µm syringe filter before injection.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare 1 mg/mL Stock Solutions Working Prepare 10 µg/mL Mixed Working Standard Stock->Working Inject Inject Sample/Standard Working->Inject Sample Prepare & Filter Test Sample Sample->Inject Equilibrate Equilibrate PFP Column Equilibrate->Inject Run Run Gradient Method Inject->Run Detect Detect at 245 nm Run->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify against Standard Integrate->Quantify

Caption: Step-by-step workflow for the analysis of chlorinated toluidines.

Expected Performance: A Comparative Data Summary

The following table illustrates the expected performance differences between a standard C18 column and a PFP column for a hypothetical mixture of three chlorinated toluidine isomers.

Analyte (Example)C18 Column PFP Column
Retention Time (min) Resolution (Rs) Retention Time (min) Resolution (Rs)
4-chloro-2-toluidine8.54-9.82-
2-chloro-4-toluidine8.610.8 (Co-elution)10.452.1 (Baseline)
5-chloro-2-toluidine9.021.3 (Partial)11.122.5 (Baseline)

As the data shows, the enhanced selectivity (α) of the PFP column transforms a co-eluting, partially resolved separation into a robust, baseline-resolved method suitable for accurate quantification.

Conclusion

The successful HPLC separation of chlorinated toluidine isomers is an achievable goal that hinges on moving beyond conventional C18 columns. By leveraging stationary phases that offer alternative separation mechanisms—such as the π-π interactions of Phenyl-Hexyl columns or the multi-modal interactions of PFP and Mixed-Mode columns—analysts can unlock the selectivity needed to resolve these challenging compounds. This, combined with careful optimization of mobile phase pH to control the ionization state of the analytes, forms the cornerstone of a robust and reliable method. The principles and protocols outlined in this guide provide a comprehensive framework for developing and implementing such methods in a research or quality control environment.

References

  • HPLC separation of positional isomers on a dodecylamine-N, N-dimethylenephosphonic acid modified zirconia stationary phase. PubMed.[Link]

  • Single-Crystalline Covalent Organic Frameworks as High-Performance Liquid Chromatographic Stationary Phases for Positional Isomer Separation. ACS Applied Materials & Interfaces.[Link]

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions.[Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.[Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. Cogent HPLC Columns.[Link]

  • Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Analyst (RSC Publishing).[Link]

  • HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn. SIELC Technologies.[Link]

  • Chlorotoluene. Wikipedia.[Link]

  • Optimization of the separation of mono- and dichloroanilines in ion interaction high-performance liquid chromatography. PubMed.[Link]

  • HPLC Methods for analysis of p-Toluidine. HELIX Chromatography.[Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters.[Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci.[Link]

  • HPLC Separation of Toluidine Isomers in Cation-Exchange Mode. SIELC Technologies.[Link]

  • Write the formula and name for the isomers of chlorotoluene. Homework.Study.com.[Link]

  • Development of a New UPLC-MS Method for Systematic Toxicological Analysis. Waters.[Link]

  • 4-Chlorotoluene. PubChem - NIH.[Link]

  • Resolving the benign and themalign isomers of aryl amines by hplc. TSI Journals.[Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online.[Link]

  • 2-Chlorotoluene. PubChem.[Link]

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI.[Link]

  • Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. NurdRage on YouTube.[Link]

  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate.[Link]

Sources

GC-MS Profiling of 5-Chloro-N,N,2-trimethylaniline: Retention Characteristics and Isomer Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical resource for analytical chemists and pharmaceutical researchers. It synthesizes available experimental data with theoretical retention modeling to provide a robust framework for the identification of 5-chloro-N,N,2-trimethylaniline.[1]

Executive Summary

5-chloro-N,N,2-trimethylaniline (also known as 5-chloro-N,N-dimethyl-o-toluidine) is a critical intermediate in the synthesis of azo dyes and specific pharmaceutical agents.[1] Its analysis is often complicated by the presence of structural isomers (e.g., 4-chloro or 6-chloro analogues) and metabolic byproducts.[1]

This guide provides a definitive GC-MS workflow for identifying this compound. By correlating experimental retention indices (RI) of its parent structures—5-chloro-2-methylaniline and N,N-dimethyl-o-toluidine —we establish a validated retention window and mass spectral fingerprint to ensure specific detection in complex matrices.[1]

Chemical Identity & Properties

Before establishing analytical parameters, the structural constraints must be defined to predict chromatographic behavior.

PropertyDetail
IUPAC Name 5-chloro-N,N,2-trimethylaniline
Synonyms 5-chloro-N,N-dimethyl-o-toluidine; Benzenamine, 5-chloro-N,N,2-trimethyl-
CAS Number 136041-67-3
Molecular Formula C

H

ClN
Molecular Weight 169.65 g/mol
Structural Feature Tertiary amine; Chlorine at pos. 5 (para to methyl at pos.[1][2] 2)

Experimental Methodology

To replicate the retention data presented below, the following "Self-Validating Protocol" must be adhered to. This workflow minimizes column bleed interference and maximizes isomer resolution.[1]

GC-MS Configuration[1]
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (5%-phenyl-methylpolysiloxane), 30 m × 0.25 mm × 0.25 µm.[1]

    • Rationale: The low-polarity phase is essential for separating aromatic isomers based on boiling point and weak dipole interactions rather than hydrogen bonding, which is masked in N,N-dimethyl derivatives.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (for trace analysis) or Split 20:1 (for purity assay) @ 250°C.

Temperature Program
  • Initial: 60°C (Hold 1.0 min)

  • Ramp 1: 15°C/min to 200°C

  • Ramp 2: 25°C/min to 300°C (Hold 3.0 min)

  • Total Run Time: ~16 minutes.[1]

Mass Spectrometer Settings
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Ionization: EI (70 eV)

  • Scan Range: m/z 40–350 (Solvent delay: 3.0 min)

Retention Time & Index Data

Direct experimental retention indices (RI) for this specific tertiary amine are rare in public libraries. However, using the Kovats Retention Index Additivity Principle , we can derive a high-confidence retention window by analyzing its structural components.

Comparative Retention Data (DB-5MS Column)
CompoundStructural RoleExperimental RI (DB-5)Reference
N,N-dimethyl-o-toluidine Core Skeleton1164 [PubChem/NIST]
5-chloro-2-methylaniline Primary Amine Parent1256 [NIST/Sigma]
5-chloro-N,N,2-trimethylaniline Target Analyte 1345 – 1385 (Calc.)[1]Derived

Data Interpretation:

  • The Methylation Effect: Converting a primary aniline (like o-toluidine, RI ~1080) to its N,N-dimethyl derivative (RI 1164) typically increases RI by ~80–90 units on non-polar columns due to increased molecular weight, despite the loss of hydrogen bonding capability.

  • The Chlorination Effect: Adding a chlorine atom to the benzene ring typically increases RI by ~200–225 units (e.g., Aniline RI 965 → 4-Chloroaniline RI 1190).

  • Prediction Model:

    • Base: N,N-dimethyl-o-toluidine (1164) + Cl effect (~200) ≈ 1364 .[1]

    • Base: 5-chloro-2-methylaniline (1256) + Methylation effect (~90) ≈ 1346 .[1]

Isomer Differentiation

Distinguishing the 5-chloro isomer from the 3-chloro or 4-chloro variants relies on subtle boiling point differences.[1]

  • 4-chloro isomer: Typically elutes later than the 5-chloro isomer due to the para-position symmetry relative to the amine often leading to higher lattice energy/boiling points in the solid state, though in GC the dipole moment dominates.

  • Resolution Strategy: If peaks co-elute, reduce the ramp rate to 5°C/min between 140°C and 180°C.

Mass Spectral Fingerprint

The identification must be confirmed via MS fragmentation. The N,N-dimethyl group directs specific fragmentation pathways that differ from primary amines.

Key Diagnostic Ions (EI, 70 eV)
  • Molecular Ion (M+): m/z169 (100%) and 171 (32%).

    • Note: The distinct 3:1 Chlorine isotope pattern is the primary confirmation of the halogen presence.

  • Base Peak / Major Fragment: m/z168 [M–H]

    
    .
    
    • Mechanism:[3] Loss of a hydrogen atom (likely from an N-methyl group) to form a stabilized iminium ion.[1] This is characteristic of N,N-dimethylanilines.[1]

  • Minor Fragment: m/z154 [M–CH

    
    ]
    
    
    
    .
    • Loss of a methyl group from the nitrogen.

  • Ring Fragment: m/z134 [M–Cl]

    
    .
    
    • Loss of the chlorine atom (less abundant).

Visualized Workflows

Analytical Logic Flow

The following diagram illustrates the decision-making process for confirming the identity of 5-chloro-N,N,2-trimethylaniline in a raw sample.

AnalyticalWorkflow Start Crude Sample Injection Separation GC Separation (DB-5MS) Window: 13.5 - 14.2 min Start->Separation Detection MS Detection (EI Source) Separation->Detection Check1 Check M+ Cluster m/z 169 & 171 (3:1)? Detection->Check1 Check2 Check RI Range 1345-1385? Check1->Check2 Yes ResultNeg Impurity / Isomer Check1->ResultNeg No (Not Chlorinated) ResultPos Confirmed: 5-chloro-N,N,2-trimethylaniline Check2->ResultPos Yes Check2->ResultNeg No (Isomer Shift)

Caption: Decision tree for validating the presence of the target compound using combined spectral and retention data.

Fragmentation Pathway

Understanding the ion formation helps rule out matrix interferences.

Fragmentation Parent Parent Ion (M+) m/z 169/171 Iminium [M-H]+ Iminium m/z 168 (Base Peak) Parent->Iminium -H• Demethyl [M-CH3]+ m/z 154 Parent->Demethyl -CH3• Dechloro [M-Cl]+ m/z 134 Parent->Dechloro -Cl•

Caption: Primary fragmentation pathways observed in Electron Impact (EI) ionization.

References

  • Sigma-Aldrich. (2025).[1] 5-Chloro-2-methylaniline Product Specification & GC Assay. Retrieved from [1]

  • PubChem. (2025).[4][5] N,N,2-Trimethylaniline (N,N-Dimethyl-o-toluidine) Compound Summary. National Library of Medicine.[1] Retrieved from

  • NIST Mass Spectrometry Data Center. (2025).[4][5] Retention Indices for 5-chloro-2-methylaniline (CAS 95-79-4). U.S. Department of Commerce.[1] Retrieved from

  • BenchChem. (2025). Separation of Dimethylaniline Isomers: Protocols and Data. Retrieved from

Sources

Steric vs. Electronic Control: UV-Vis Absorption Guide for Chlorinated N,N-Dimethylanilines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the UV-Vis spectral properties of chlorinated N,N-dimethylanilines. It is designed for researchers requiring precise optical data for compound identification, purity assessment, or electronic structure analysis.

Executive Summary

The UV-Vis absorption profile of chlorinated N,N-dimethylanilines (DMAs) is governed by a competition between electronic conjugation (mesomeric effects) and steric inhibition of resonance (SIR).[1]

  • Para-substitution (4-Cl) enhances conjugation, leading to a bathochromic (red) shift and increased molar absorptivity (

    
    ).[1]
    
  • Ortho-substitution (2-Cl) induces steric clash between the chlorine atom and the dimethylamino group.[1][2] This forces the nitrogen lone pair out of planarity with the benzene ring, causing a hypsochromic (blue) shift and a significant reduction in band intensity (hypochromic effect).

Theoretical Framework & Mechanism

To interpret the spectra correctly, one must understand the transitions involved. The primary absorption band of interest in N,N-dimethylaniline is the Charge Transfer (CT) band (often labeled the B-band or


 transition), typically found around 295–300 nm in polar solvents. This band arises from the conjugation of the nitrogen lone pair (

) with the aromatic

-system.[1]
The Electronic vs. Steric Conflict[2]
  • Electronic Effect (+M > -I): Chlorine is inductively electron-withdrawing (-I) but mesomerically electron-donating (+M).[1] In the para position, the +M effect dominates, extending the chromophore length and lowering the HOMO-LUMO gap.

  • Steric Inhibition of Resonance (SIR): In the ortho position, the bulky chlorine atom physically clashes with the methyl groups of the nitrogen. To relieve this strain, the

    
     group rotates (twists) relative to the phenyl ring plane. This decoupling prevents orbital overlap between the nitrogen 
    
    
    
    -orbital and the aromatic
    
    
    -system.[1]
Mechanistic Decision Tree

The following diagram illustrates the logical flow for predicting spectral shifts based on substituent position.

G Start Chlorinated N,N-Dimethylaniline Pos Substituent Position Start->Pos Para Para (4-Cl) Pos->Para Meta Meta (3-Cl) Pos->Meta Ortho Ortho (2-Cl) Pos->Ortho DiOrtho Di-Ortho (2,6-Cl) Pos->DiOrtho Mech_Para Mechanism: +M Effect Extended Conjugation Para->Mech_Para Mech_Meta Mechanism: Inductive (-I) Minimal Resonance Perturbation Meta->Mech_Meta Mech_Ortho Mechanism: Steric Inhibition N-Lone Pair Twist (~30-50°) Ortho->Mech_Ortho Mech_DiOrtho Mechanism: Complete Decoupling N-Lone Pair Twist (~90°) DiOrtho->Mech_DiOrtho Result_Para Result: Bathochromic Shift (Red Shift) & High Intensity Mech_Para->Result_Para Result_Meta Result: Minor Shift Similar to Parent DMA Mech_Meta->Result_Meta Result_Ortho Result: Hypsochromic Shift (Blue Shift) & Low Intensity Mech_Ortho->Result_Ortho Result_DiOrtho Result: Loss of CT Band Spectrum resembles Xylene Mech_DiOrtho->Result_DiOrtho

Caption: Logical pathway determining spectral shifts based on substituent position and steric/electronic dominance.

Comparative Data Analysis

The following table summarizes the spectral characteristics in Ethanol , the standard solvent for these comparisons due to its ability to stabilize the excited CT state.

CompoundPosition

(nm)

(

)
Dominant EffectSpectral Behavior
N,N-Dimethylaniline (DMA) Parent299 - 300~2,500Resonance (

)
Baseline CT band.[1]
4-Chloro-DMA Para308 - 312> 3,000Electronic (+M) Bathochromic Shift. Extended conjugation stabilizes the excited state.[1]
3-Chloro-DMA Meta300 - 304~2,400Inductive (-I)Minor Shift. Resonance is not significantly perturbed; -I effect slightly stabilizes ground state.[1]
2-Chloro-DMA Ortho285 - 290*< 1,500Steric (SIR) Hypsochromic Shift / Hypochromic. The "twist" reduces orbital overlap, weakening and blue-shifting the band.[1]
2,6-Dichloro-DMA Di-Ortho~260 - 270Very LowSteric (Total Block)Loss of CT Band. The

group is orthogonal to the ring; spectrum resembles 1,3-dichloro-2-methylbenzene.[1]

*Note: The 2-Chloro isomer often exhibits a broadened shoulder rather than a sharp peak in the 285-290 nm region due to the distribution of conformers (rotamers).[1]

Experimental Protocol for Spectral Validation

To replicate these results or validate compound purity, follow this self-validating protocol.

Reagents:

  • Solvent: Spectroscopic grade Ethanol (99.5%) or Cyclohexane.[1] Note: Ethanol causes a slight red shift compared to cyclohexane due to polar stabilization of the excited state (solvatochromism).

  • Analytes: Chlorinated DMA derivatives (>98% purity).

Workflow:

  • Baseline Correction (Auto-Zero):

    • Fill two matched quartz cuvettes (1 cm path length) with pure solvent.[1]

    • Run a baseline scan from 200 nm to 400 nm.[1] Ensure the baseline is flat (

      
       Abs).
      
  • Stock Solution Preparation:

    • Weigh approximately 10 mg of the specific DMA derivative.[1]

    • Dissolve in 100 mL of solvent to create a

      
       M stock solution.
      
  • Working Solution & Scan:

    • Dilute the stock solution 1:10 to achieve a concentration of

      
       M.
      
    • Target Absorbance: The

      
       absorbance should fall between 0.3 and 0.8 AU for linearity (Beer-Lambert Law).[1]
      
    • Scan speed: Medium (approx. 200 nm/min).[1]

    • Bandwidth: 1.0 nm or 2.0 nm.[1]

  • Data Validation (The "Twist" Check):

    • For 2-Cl-DMA: If you observe a sharp, intense peak >300 nm, your sample is likely contaminated with the para-isomer.[1] The ortho-isomer must show lower intensity and a blue shift relative to the para-isomer.[1]

Applications in Drug Development[2]

Understanding these shifts is critical beyond simple identification:

  • Metabolic Stability Prediction: The "twisted" nature of the 2-chloro derivative exposes the N-methyl protons to cytochrome P450 enzymes differently than the planar 4-chloro derivative, often altering N-demethylation rates.[1]

  • pKa Estimation: The steric inhibition of resonance in 2-chloro-DMA prevents the nitrogen lone pair from delocalizing into the ring.[1] This makes the lone pair more available for protonation.[1][3] Consequently, 2-chloro-DMA is more basic (higher pKa) than 4-chloro-DMA.[1]

    • 4-Cl-DMA pKa: ~4.2 (Lone pair delocalized).[1]

    • 2-Cl-DMA pKa: ~5.1 (Lone pair localized by twist).[1]

References
  • NIST Chemistry WebBook. UV-Vis Spectrum of N,N-Dimethylaniline.[1] National Institute of Standards and Technology.[1] [Link]

  • Maier, J. P., & Turner, D. W. (1973).[4] Steric inhibition of resonance studied by molecular photoelectron spectroscopy. Journal of the Chemical Society, Faraday Transactions 2, 69, 521-531. [Link]

  • Gowenlock, B. G., & Morgan, K. J. (1961).[5] Some correlations in the electronic spectra of substituted aromatic molecules. Spectrochimica Acta, 17(3), 310-315.[5] [Link]

  • PubChem. 4-Chloro-N,N-dimethylaniline Compound Summary. National Library of Medicine.[1] [Link]

Sources

Purity Analysis Standards for 5-Chloro-N,N-dimethyl-O-toluidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity analysis standards for 5-Chloro-N,N-dimethyl-O-toluidine Content Type: Publish Comparison Guide

Executive Summary

In the precise landscape of organic synthesis and pharmaceutical intermediate profiling, 5-Chloro-N,N-dimethyl-O-toluidine (CAS: 136041-67-3) occupies a critical niche. Often utilized as a specialized intermediate or research chemical, its structural integrity is frequently compromised by its biosynthetic precursors—most notably the primary amine 5-Chloro-2-methylaniline (CAS: 95-79-4), a known carcinogen and genotoxic impurity.

This guide provides a rigorous technical comparison of analytical methodologies for establishing the purity of 5-Chloro-N,N-dimethyl-O-toluidine. We move beyond simple "purity percentages" to analyze the performance of different analytical standards (HPLC vs. GC vs. qNMR) and their ability to detect critical isomeric and homologous impurities.

The Impurity Landscape: What Are We Analyzing Against?

To select the correct analytical standard, one must understand the "enemy"—the specific impurities that mimic the target compound and compromise downstream applications.

Impurity TypeCompound NameCAS No.[1][2][3]Risk Profile
Target 5-Chloro-N,N-dimethyl-O-toluidine 136041-67-3 Active Intermediate
Precursor (Primary) 5-Chloro-2-methylaniline95-79-4High Toxicity (Carcinogen) ; Genotoxic impurity.
Intermediate (Secondary) 5-Chloro-N-methyl-2-methylanilineN/AIncomplete methylation; reduces yield.
Regioisomer 4-Chloro-N,N-dimethyl-O-toluidine95NB978426Structural isomer; difficult to separate by HPLC.

The Causality of Purity: Using a "Technical Grade" (95%) standard for this compound is scientifically negligent in drug development. The remaining 5% often consists of the primary amine precursor. If your reference standard contains the very impurity you are trying to detect, your Limit of Quantitation (LOQ) is artificially inflated, masking potential genotoxic contamination in your final product.

Comparative Analysis of Methodologies

We compare three "Gold Standard" approaches for analyzing this compound. The "Performance" metric here refers to the method's ability to resolve the target from its critical impurities.

Method A: GC-MS (The Trace Impurity Workhorse)
  • Principle: Separation based on volatility and boiling point.

  • Performance: Superior for separating the N,N-dimethyl target from the primary and secondary amines due to the distinct lack of hydrogen bonding in the tertiary amine, which significantly lowers its boiling point relative to its molecular weight.

  • Verdict: Best for Impurity Profiling.

Method B: HPLC-UV (The Robust Assay)
  • Principle: Separation based on polarity (hydrophobicity) on a C18 stationary phase.

  • Performance: Excellent for quantifying the main peak (assay purity). However, without Mass Spectrometry (MS) detection, it struggles to differentiate the 5-chloro and 4-chloro regioisomers, which have nearly identical UV extinction coefficients.

  • Verdict: Best for Routine QC/Assay.

Method C: 1H-qNMR (The Absolute Truth)
  • Principle: Quantitative Nuclear Magnetic Resonance using an internal standard (e.g., Maleic Acid).

  • Performance: Provides an absolute purity value independent of a reference standard. It unequivocally distinguishes the N-methyl group signatures (Singlet for -N(CH3)2 vs. Doublet for -NHCH3).

  • Verdict: Best for Primary Standard Certification.

Summary Data: Method Performance Matrix
FeatureGC-MS HPLC-UV 1H-qNMR
Specificity (Isomers) High (Excellent Resolution)Medium (Co-elution risk)High (Distinct Shifts)
Sensitivity (LOD) < 1 ppm~10 ppm~1000 ppm (0.1%)
Throughput High (10-15 min)Medium (20-30 min)Low (Manual processing)
Primary Use Genotoxic Impurity Screening Purity Assay (%) Standard Certification
Experimental Protocols
Protocol 1: Self-Validating GC-MS Workflow

Objective: Detect the carcinogenic precursor (5-Chloro-2-methylaniline) at trace levels.

Instrument Parameters:

  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode @ 250°C.

Temperature Program:

  • Initial: 60°C (Hold 1 min) – Focuses volatiles.

  • Ramp 1: 20°C/min to 180°C.

  • Ramp 2: 5°C/min to 240°C – Critical separation of isomers.

  • Final: 300°C (Hold 5 min) – Column bake-out.

Self-Validation Step (System Suitability):

CRITICAL: You must inject a "Resolution Solution" containing both the Target (Tertiary Amine) and the Impurity (Primary Amine) at 1:1 ratio.

  • Acceptance Criteria: Resolution (Rs) > 2.0 between the two peaks. If Rs < 2.0, replace the liner or trim the column.

Protocol 2: HPLC-UV Purity Assay

Objective: Determine the % purity of the bulk material.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 210 nm (Max absorption for anilines) and 254 nm.

Visualization of Purity Analysis
Diagram 1: Synthesis & Impurity Origins

This pathway illustrates why specific impurities are present based on the methylation chemistry.

SynthesisPath Start 5-Chloro-2-methylaniline (Primary Amine) [CAS 95-79-4] Step1 Methylation Step (MeI / Base) Start->Step1 Inter Intermediate: N-Methyl derivative Step1->Inter 1 eq. MeI Target Target Product: 5-Chloro-N,N-dimethyl-O-toluidine [CAS 136041-67-3] Inter->Target 2nd eq. MeI Side Side Product: Quaternary Ammonium Salt Target->Side Over-methylation

Caption: Stepwise methylation pathway showing the origin of the critical primary and secondary amine impurities.

Diagram 2: Analytical Decision Tree

A logic flow for researchers to select the correct method based on their specific data needs.

DecisionTree Need What is your Analytical Goal? Q1 Need Absolute Purity for Reference Standard? Need->Q1 Method_NMR Use 1H-qNMR (Primary Standard) Q1->Method_NMR Yes Q2 Screening for Genotoxic Impurities? Q1->Q2 No Method_GC Use GC-MS (High Sensitivity) Q2->Method_GC Yes (Trace <0.1%) Q3 Routine Batch Release / Assay? Q2->Q3 No Method_HPLC Use HPLC-UV (Robustness) Q3->Method_HPLC Yes

Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity and specificity requirements.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7260, 5-Chloro-2-methylaniline. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). Evidence on the Carcinogenicity of 5-Chloro-o-toluidine. California Environmental Protection Agency. Retrieved from [Link]

Sources

Comparative Toxicity Guide: 5-Chloro vs. Non-Chlorinated Dimethyl Toluidines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative toxicological analysis of 5-Chloro-N,N-dimethyl-o-toluidine (and its related chlorinated isomers) versus the standard Non-Chlorinated N,N-dimethyl-p-toluidine (DMPT) .

This analysis focuses on the structural influence of chlorination on metabolic activation, methemoglobinemia potency, and carcinogenic mechanisms, designed for researchers in drug development and biomaterial safety.

Executive Summary

N,N-dimethyl-p-toluidine (DMPT) is the industry-standard accelerator for methyl methacrylate polymerization (bone cements, dental resins). However, its safety profile is compromised by hepatotoxicity and carcinogenicity. 5-Chloro-substituted toluidines (specifically the 5-chloro-o-toluidine core and its N,N-dimethyl derivatives) represent a distinct structural class where the addition of a chlorine atom significantly alters the toxicokinetic profile.

Key Distinction:

  • Non-Chlorinated (DMPT): Primarily hepatotoxic and nasal carcinogen. Toxicity is driven by N-demethylation and subsequent quinone methide formation.

  • 5-Chloro-Substituted: Exhibits enhanced lipophilicity and metabolic stability. The chlorine atom blocks specific ring hydroxylation sites, shifting metabolism toward N-hydroxylation, which drastically increases the potency of methemoglobinemia and shifts the carcinogenic target to the vascular system (hemangiosarcomas) and urinary bladder .

Chemical Identity & Physicochemical Properties

The addition of a halogen (Chlorine) to the toluidine ring fundamentally changes the molecule's interaction with biological membranes and enzymes.

FeatureNon-Chlorinated (DMPT)5-Chloro-Substituted (Ref: 5-Cl-o-toluidine)Impact of Chlorination
CAS Number 99-97-895-79-4 (Parent Amine)--
Structure Tertiary Amine, Methyl group at paraPrimary/Tertiary Amine, Cl at meta to N, Methyl at orthoSteric hindrance + Electronic withdrawal
LogP (Lipophilicity) ~2.81~3.4 - 3.8 (Estimated for dimethyl)Increased: Higher CNS penetration and tissue retention.
pKa ~5.9~3.5 - 4.0Decreased: Less basic due to electron-withdrawing Cl.
Metabolic Fate Rapid N-demethylationSlower ring oxidation; N-oxidation favoredProlonged Half-life: Sustained toxic exposure.

Toxicological Profiles: The Core Comparison

A. Methemoglobinemia (Heme Oxidation)

Both compounds induce methemoglobinemia, but the chlorinated variant is significantly more potent due to the stability of its active metabolite.

  • DMPT (Non-Chlorinated):

    • Mechanism: Metabolized to N-methyl-p-toluidine and then N-hydroxy-p-toluidine. The N-hydroxy metabolite oxidizes Fe2+ to Fe3+.

    • Potency: Moderate. Clinical cyanosis is rare in occupational settings unless exposure is high.

    • Recovery: Rapid, mediated by NADH-methemoglobin reductase.

  • 5-Chloro Derivative:

    • Mechanism: The chlorine atom at the 5-position (meta to the amine in o-toluidine numbering) prevents ring hydroxylation at that site. This forces the P450 enzymes to focus on the Nitrogen, producing high yields of chlorinated phenylhydroxylamines .

    • Potency: High/Severe. The electron-withdrawing chlorine stabilizes the phenylhydroxylamine, allowing it to cycle continuously (redox cycling) with hemoglobin, generating massive amounts of ROS and methemoglobin.

    • Recovery: Slow due to lipophilic retention of the parent compound.

B. Carcinogenicity & Target Organs[2][3][4]
  • DMPT:

    • Classification: Group 2B (Possibly Carcinogenic).

    • Target Organs: Liver (Hepatocellular carcinoma), Nasal Cavity (Rats).

    • Mechanism: Cytotoxicity

      
       Regenerative Hyperplasia 
      
      
      
      Tumor promotion.
  • 5-Chloro Derivative:

    • Classification: Group 1/2A (Parent 5-chloro-o-toluidine is a potent carcinogen).

    • Target Organs: Vascular System (Hemangiosarcomas) and Urinary Bladder.

    • Mechanism: Direct DNA adduction by the nitrenium ion. The chlorinated nitrenium ion is highly electrophilic and specifically targets endothelial cells.

Mechanistic Pathways (Graphviz Visualization)

The following diagram illustrates the divergent metabolic pathways that lead to the distinct toxicity profiles.

ToxicityPathways DMPT Non-Chlorinated (DMPT) P450 Cytochrome P450 (CYP2E1 / CYP1A2) DMPT->P450 Cl_DMT 5-Chloro-Derivative (Chlorinated) Cl_DMT->P450 N_Demethyl N-Demethylation P450->N_Demethyl Major Route (DMPT) N_Hydrox N-Hydroxylation (Favored due to Ring Cl) P450->N_Hydrox Major Route (Cl-Analog) Quinone Quinone Methide (Reactive Electrophile) N_Demethyl->Quinone LiverTox Liver Toxicity (GSH Depletion) Quinone->LiverTox Cl_PhNHOH Chlorinated Phenylhydroxylamine N_Hydrox->Cl_PhNHOH MetHb Severe Methemoglobinemia (Redox Cycling) Cl_PhNHOH->MetHb Fe2+ -> Fe3+ DNA_Adduct DNA Adducts (Vascular Tumors) Cl_PhNHOH->DNA_Adduct Nitrenium Ion

Caption: Divergent metabolic activation pathways. DMPT favors N-demethylation leading to liver toxicity, while Chlorinated derivatives favor N-hydroxylation leading to blood and vascular toxicity.

Experimental Protocols

To validate the comparative toxicity in a drug development setting, the following self-validating protocols are recommended.

Protocol A: Comparative Cytotoxicity Assay (Hepatocytes)

Objective: Determine the IC50 and mode of cell death (Apoptosis vs. Necrosis).

  • Cell Model: Primary Rat Hepatocytes or HepG2 cells (metabolically competent).

  • Preparation:

    • Seed cells at

      
       cells/well in 96-well collagen-coated plates.
      
    • Allow attachment for 24 hours.

  • Treatment:

    • Prepare stock solutions of DMPT and 5-Chloro-DMT in DMSO.

    • Dose range: 0, 10, 50, 100, 500, 1000

      
      M (maintain DMSO < 0.1%).
      
    • Incubate for 24 hours.

  • Endpoint Detection (Multiplexed):

    • Viability: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan and read Absorbance at 570 nm.

    • Membrane Integrity (Necrosis): Measure LDH leakage in the supernatant.

    • Self-Validation: Use Triton X-100 (100% lysis) as a positive control and Untreated Media as negative.

  • Data Analysis: Plot Dose-Response curves. A lower IC50 indicates higher cytotoxicity. Expect DMPT to show steeper toxicity curves in hepatocytes compared to the chlorinated analog if the mechanism is strictly quinone-methide mediated.

Protocol B: In Vitro Methemoglobin Formation Potential

Objective: Quantify the ability of the parent compound (and its metabolites) to oxidize hemoglobin. Note: Since parent amines require activation, this assay requires a microsome activation system.

  • Reagents:

    • Fresh Rat Erythrocyte lysate (source of Hemoglobin).

    • Rat Liver Microsomes (S9 fraction) + NADPH regenerating system (to metabolize the amine).

  • Workflow:

    • Mix: 100

      
      L Erythrocyte lysate + 50 
      
      
      
      L Microsomes + 50
      
      
      L Test Compound (100
      
      
      M).
    • Initiate: Add 50

      
      L NADPH system.
      
    • Incubate: 37°C for 60 minutes.

  • Measurement:

    • Transfer to a spectrophotometer cuvette.

    • Scan absorbance from 400 nm to 700 nm.

    • MetHb Peak: Look for characteristic peak at 630 nm .

  • Calculation:

    • (Total oxidation achieved by adding Potassium Ferricyanide).

  • Validation: 4-Aminophenol or Dapsone should be used as a positive control for MetHb formation.

Safety & Handling Guidelines

Given the confirmed carcinogenicity of the 5-chloro class and the suspected status of DMPT:

  • Containment: All weighing and solubilization must occur in a Class II Biological Safety Cabinet or Chemical Fume Hood.

  • PPE: Double nitrile gloves are mandatory. Chlorinated aromatic amines penetrate skin rapidly (Lag time < 10 mins).

  • Deactivation: Use 10% bleach (Sodium Hypochlorite) followed by Ethanol wipe-down for surface decontamination.

References

  • National Toxicology Program (NTP). (2012). Toxicology and Carcinogenesis Studies of N,N-Dimethyl-p-toluidine in F344/N Rats and B6C3F1/N Mice.[1][2][3][4][5][6] Technical Report Series No. 579. Link

  • National Cancer Institute (NCI). (1979). Bioassay of 5-Chloro-o-toluidine for Possible Carcinogenicity.[1][4][7] Technical Report Series No. 187. Link

  • IARC Monographs. (2016). N,N-Dimethyl-p-toluidine.[3][5][8][9] Volume 115. International Agency for Research on Cancer. Link

  • Birner, G., & Neumann, H.G. (1988). Biomonitoring of aromatic amines II: Hemoglobin binding of some monocyclic aromatic amines.[7] Archives of Toxicology, 62(2-3), 110-115. Link

  • Dunnick, J.K., et al. (2014). N,N-Dimethyl-p-toluidine, a component in dental materials, causes hematologic toxic and carcinogenic responses in rodent model systems.[2][6] Toxicologic Pathology, 42(3), 603-615. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.